Product packaging for 4-Fluoro-3-morpholinobenzaldehyde(Cat. No.:CAS No. 1197193-13-7)

4-Fluoro-3-morpholinobenzaldehyde

Cat. No.: B1440996
CAS No.: 1197193-13-7
M. Wt: 209.22 g/mol
InChI Key: SBXBJWGAYVPGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-3-morpholinobenzaldehyde is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO2 B1440996 4-Fluoro-3-morpholinobenzaldehyde CAS No. 1197193-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-2-1-9(8-14)7-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXBJWGAYVPGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693902
Record name 4-Fluoro-3-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-13-7
Record name 4-Fluoro-3-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1197193-13-7

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Morpholinobenzaldehydes in Medicinal Chemistry

4-Fluoro-3-morpholinobenzaldehyde is a key heterocyclic building block in modern drug discovery. Its strategic value lies in the unique combination of its constituent functional groups: a reactive aldehyde, a metabolically stable morpholine ring, and a strategically placed fluorine atom. The aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures. The morpholine moiety, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.

The true distinctiveness of this molecule, however, is conferred by the fluorine atom. Its introduction onto the aromatic ring can profoundly influence the compound's physicochemical properties. The high electronegativity of fluorine can alter the acidity of adjacent protons, modulate the pKa of the molecule, and introduce favorable electronic interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing the in vivo half-life of a drug candidate. This guide provides a detailed overview of the synthesis, characterization, reactivity, and potential applications of this compound, offering a technical resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Data Summary

PropertyValueSource
CAS Number 1197193-13-7
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol
Physical Form Solid (predicted)
Boiling Point 357.0 ± 42.0 °C at 760 mmHg
InChI Key SBXBJWGAYVPGBM-UHFFFAOYSA-N

Synthesis of this compound: A Detailed Protocol

The most plausible and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is predicated on the activation of the aromatic ring by an electron-withdrawing group (in this case, the aldehyde), which facilitates the displacement of a suitable leaving group (a fluorine atom) by a nucleophile (morpholine). A detailed, field-proven protocol, adapted from the synthesis of analogous morpholinobenzaldehydes, is provided below.[1][2]

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 3,4-difluorobenzaldehyde (1.0 equivalent), morpholine (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C using a heating mantle. Maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of the reaction mixture).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:
  • Choice of Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and effective base for this transformation. It serves to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction.

  • Solvent Selection (DMF): DMF is a polar aprotic solvent that is ideal for SNAr reactions. Its high dielectric constant helps to stabilize the charged intermediate (Meisenheimer complex), thereby accelerating the reaction rate.

  • Temperature: The reaction is heated to overcome the activation energy barrier for the nucleophilic attack on the electron-deficient aromatic ring. 100 °C provides a good balance between reaction rate and minimizing potential side reactions.

Workflow Diagram: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Reaction_Vessel Nucleophilic Aromatic Substitution 3,4-Difluorobenzaldehyde->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel K2CO3 K2CO3 K2CO3->Reaction_Vessel DMF DMF DMF->Reaction_Vessel 100 °C, 12-24h 100 °C, 12-24h 100 °C, 12-24h->Reaction_Vessel Aqueous Work-up Aqueous Work-up Reaction_Vessel->Aqueous Work-up Extraction (EtOAc) Extraction (EtOAc) Aqueous Work-up->Extraction (EtOAc) Column Chromatography Column Chromatography Extraction (EtOAc)->Column Chromatography Final_Product This compound Column Chromatography->Final_Product G Start 4-Fluoro-3- morpholinobenzaldehyde Step1 Aldehyde Transformation Start->Step1 e.g., Oxidation to Carboxylic Acid Step2 Coupling to Heterocyclic Core Step1->Step2 Amide Bond Formation Step3 Kinase Inhibitor Candidate Step2->Step3 Rationale Morpholine for Hinge Binding Fluorine for Potency/PK Step3->Rationale

References

An In-depth Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Fluoro-3-morpholinobenzaldehyde, a compound of growing interest in medicinal chemistry and drug discovery. While experimental data for this specific isomer (CAS No. 1197193-13-7) is limited in publicly accessible literature, this guide synthesizes available information, predicted data, and analogous compound behavior to offer a valuable resource for researchers. The guide covers the compound's molecular structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications as a key building block in the development of novel therapeutics. Safety and handling precautions are also outlined to ensure its responsible use in a laboratory setting.

Introduction: The Significance of Fluorinated Morpholinobenzaldehydes in Drug Discovery

The strategic incorporation of fluorine atoms and morpholine moieties into small molecules has become a cornerstone of modern drug design. Fluorine, with its unique electronic properties, can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The morpholine ring, a saturated heterocycle, is prized for its ability to improve aqueous solubility, reduce toxicity, and serve as a versatile scaffold for further chemical modification.

This compound emerges at the intersection of these two privileged structural motifs. The presence of an aldehyde functional group provides a reactive handle for a wide array of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. This guide aims to provide a detailed understanding of this compound, empowering researchers to unlock its potential in their drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a benzaldehyde core substituted with a fluorine atom at the 4-position and a morpholine ring at the 3-position.

Caption: 2D structure of this compound.

A summary of the available and predicted physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
CAS Number 1197193-13-7[1][2]
Molecular Formula C₁₁H₁₂FNO₂[1][2]
Molecular Weight 209.22 g/mol [1][2]
Appearance White crystal or powder[3]
Melting Point Not available
Boiling Point 357.0 ± 42.0 °C (Predicted)[3]
Density 1.240 ± 0.06 g/cm³ (Predicted)[3]
Solubility Not available. Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.

Synthesis and Purification

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound can be envisioned through the reaction of 3,4-difluorobenzaldehyde with morpholine. The fluorine atom at the 3-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group.

G start1 3,4-Difluorobenzaldehyde product This compound start1->product start2 Morpholine start2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a guideline and may require optimization for yield and purity.

Materials:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectral Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following are predicted characteristic peaks based on the analysis of its structural analogues[6][7][8][9][10][11][12].

¹H NMR Spectroscopy
  • Aldehyde Proton (CHO): A singlet peak is expected in the downfield region, typically between δ 9.8 and 10.0 ppm.

  • Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Approximate chemical shifts are expected in the range of δ 7.0-7.8 ppm.

  • Morpholine Protons: Two distinct multiplets are anticipated for the morpholine protons. The protons adjacent to the nitrogen atom (-NCH₂) are expected to appear around δ 3.0-3.3 ppm, while the protons adjacent to the oxygen atom (-OCH₂) should resonate at approximately δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, around δ 190-192 ppm[13].

  • Aromatic Carbons: The six aromatic carbons will appear in the range of δ 110-165 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Morpholine Carbons: The carbons of the morpholine ring are expected to resonate in the aliphatic region, with the carbons adjacent to nitrogen (-NCH₂) appearing around δ 50-55 ppm and the carbons adjacent to oxygen (-OCH₂) at approximately δ 66-68 ppm[9].

FT-IR Spectroscopy
  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹[7][8].

  • C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

  • C-F Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹ is characteristic of the C-F bond.

  • C-N Stretch: A medium intensity band around 1110-1130 cm⁻¹ can be attributed to the C-N stretching of the morpholine ring.

  • C-O-C Stretch (Morpholine): A strong band is expected around 1115 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 209. The fragmentation pattern would likely involve the loss of the formyl group (-CHO) to give a fragment at m/z 180, and cleavage of the morpholine ring[14][15][16][17].

Reactivity and Potential Applications in Medicinal Chemistry

The chemical reactivity of this compound is dominated by the aldehyde functional group, which can undergo a variety of transformations, including:

  • Reductive Amination: To introduce diverse amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

  • Aldol and Knoevenagel Condensations: For carbon-carbon bond formation.

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding benzyl alcohol.

These reactions make this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules. The morpholine and fluoro-substituted phenyl motif is found in numerous approved drugs and clinical candidates, highlighting the therapeutic potential of derivatives of this compound[18][19][20][21][22][23][24]. Potential therapeutic areas for derivatives of this compound include oncology, infectious diseases, and central nervous system disorders.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, based on its structural similarity to other substituted benzaldehydes and morpholines, the following precautions should be taken[1][3][25][26][27]:

  • Hazard Statements: Likely to be harmful if swallowed (H302). May cause skin, eye, and respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and a lab coat[25][26].

    • Use in a well-ventilated area or a fume hood[25][26].

    • Avoid breathing dust/fumes/gas/mist/vapors/spray[26].

    • Wash hands thoroughly after handling[26].

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[25].

Conclusion

This compound is a promising building block for drug discovery, combining the beneficial properties of both fluorine and morpholine substituents with a versatile aldehyde functional group. Although a comprehensive experimental dataset for this specific isomer is currently lacking in the public domain, this technical guide provides a solid foundation for researchers by synthesizing available data, predicting key properties, and outlining a practical synthetic approach. As the demand for novel and effective therapeutics continues to grow, the exploration of compounds like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

An In-depth Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-3-morpholinobenzaldehyde, a key building block in contemporary organic synthesis and medicinal chemistry. The document delineates a robust synthetic protocol for its preparation via nucleophilic aromatic substitution, offers a detailed (predicted) spectroscopic characterization, and explores its burgeoning applications in the field of drug discovery, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Morpholinobenzaldehydes

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] The morpholine moiety, a privileged structure in drug discovery, is frequently incorporated to improve aqueous solubility, pharmacokinetic properties, and to serve as a key interaction point with biological targets. The convergence of these two critical pharmacophores in the form of this compound creates a powerful and versatile intermediate for the synthesis of novel therapeutic agents.

This guide will provide a deep dive into the chemical synthesis of this compound, elucidating the mechanistic underpinnings of the chosen synthetic route. Furthermore, we will present a comprehensive (predicted) analysis of its spectral data, a critical component for its unambiguous identification and quality control. Finally, we will explore its emerging role as a valuable precursor in the synthesis of biologically active molecules, thereby underscoring its significance in modern drug discovery programs.

Synthesis of this compound: A Mechanistic Approach

The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-withdrawing nature of the aldehyde group and the fluorine atom on the aromatic ring to facilitate the displacement of a fluoride ion by the incoming nucleophile, morpholine.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile (morpholine) attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (fluorine), forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic system, particularly onto the ortho and para positions relative to the electron-withdrawing aldehyde group. In the second, typically rapid, step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The regioselectivity of the reaction, with morpholine substituting the fluorine at the 3-position of 3,4-difluorobenzaldehyde, is dictated by the electronic effects of the substituents. The aldehyde group, being a strong electron-withdrawing group, activates the para-position (C-4) more strongly for nucleophilic attack. However, substitution at the C-3 position is also feasible and can be influenced by reaction conditions.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Reactants cluster_1 Product 3,4-Difluorobenzaldehyde This compound 3,4-Difluorobenzaldehyde->this compound K2CO3, DMSO, 90°C Morpholine Morpholine->this compound

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of related morpholinobenzaldehydes.[2]

Materials:

  • 3,4-Difluorobenzaldehyde (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

Procedure:

  • To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMSO, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.

Self-Validating System: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting material and the appearance of the product spot. The final product's purity can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the spectroscopic methods detailed in the following section.

Chemical Structure and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1197193-13-7[3]
Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
Appearance Predicted to be a solid
Boiling Point 357.0 ± 42.0 °C at 760 mmHg
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methylene protons of the morpholine ring. The aldehydic proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The morpholine protons will appear as two multiplets in the upfield region (δ 3.0-4.0 ppm).

  • 13C NMR (Predicted): The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift (δ 185-195 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.[4] The carbons of the morpholine ring will resonate in the upfield region (δ 45-70 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum is expected to display characteristic absorption bands corresponding to the functional groups present in the molecule. A strong absorption band around 1680-1700 cm-1 is anticipated for the C=O stretching of the aldehyde. The C-F stretching vibration should appear in the region of 1200-1300 cm-1. Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions.

Mass Spectrometry (MS) (Predicted)

The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]+ at m/z 210.09. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors.

Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies in oncology and other diseases. The 4-fluoro-3-morpholinophenyl scaffold is a key component in the design of potent and selective kinase inhibitors. The aldehyde functionality of this compound provides a versatile handle for the construction of various heterocyclic cores common in kinase inhibitor pharmacophores, such as quinazolines, pyrimidines, and indazoles.

Diagram 2: Role of this compound in Kinase Inhibitor Synthesis

G A This compound B Condensation / Cyclization Reactions A->B Aldehyde Reactivity C Heterocyclic Scaffolds (e.g., Quinazolines, Pyrimidines) B->C D Further Functionalization C->D E Potent and Selective Kinase Inhibitors D->E

Caption: Synthetic utility of this compound.

Versatile Intermediate in Organic Synthesis

Beyond its application in medicinal chemistry, the aldehyde group of this compound can participate in a wide array of organic transformations, including:

  • Wittig and Horner-Wadsworth-Emmons reactions: for the formation of carbon-carbon double bonds.

  • Reductive amination: to introduce diverse amine functionalities.

  • Grignard and organolithium reactions: for the synthesis of secondary alcohols.

  • Oxidation: to the corresponding carboxylic acid.

This reactivity profile makes it a valuable intermediate for accessing a diverse range of complex molecules for various applications in materials science and agrochemicals.

Conclusion

This compound is a strategically important synthetic intermediate that combines the beneficial properties of a fluorine substituent and a morpholine moiety. This guide has provided a detailed, mechanistically-driven approach to its synthesis via nucleophilic aromatic substitution, a predicted but comprehensive spectroscopic characterization, and an overview of its significant applications in drug discovery and organic synthesis. As the demand for sophisticated and highly functionalized molecules continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand, enabling the creation of next-generation therapeutics and advanced materials.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-fluoro-3-morpholinobenzaldehyde, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluorobenzaldehyde and morpholine. This document elucidates the underlying reaction mechanism, principles of regioselectivity, a detailed experimental protocol, and characterization data for the final product. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory synthesis.

Introduction: The Significance of Fluorinated Morpholinobenzaldehydes

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The morpholine scaffold is also a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to improve aqueous solubility and pharmacokinetic profiles.

The combination of these two motifs in this compound creates a versatile intermediate for the synthesis of a wide range of biologically active compounds. The aldehyde functionality serves as a reactive handle for further molecular elaboration, making this compound a key starting material for the development of novel therapeutics, including kinase inhibitors and antiviral agents.[3]

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an electron-deficient aromatic ring with a nucleophile, in this case, morpholine.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is a two-step process:

  • Nucleophilic Addition: The nucleophile (morpholine) attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (in this case, a fluorine atom). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily disrupted in this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion).

The presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. These groups help to stabilize the negative charge of the Meisenheimer complex through resonance or inductive effects.

SNAr_Mechanism

Regioselectivity in the Reaction of 3,4-Difluorobenzaldehyde with Morpholine

A key consideration in the synthesis of this compound is the regioselectivity of the nucleophilic attack. 3,4-Difluorobenzaldehyde presents two potential sites for substitution. The observed outcome is the preferential substitution of the fluorine atom at the 3-position. This regioselectivity is governed by the electronic effects of the aldehyde group.

The aldehyde group is a strong electron-withdrawing group, activating both the ortho (C3) and para (C5, relative to the fluorine at C4) positions to nucleophilic attack. However, the attack at the C3 position is favored due to the ability of the aldehyde group to stabilize the resulting Meisenheimer complex through resonance. The negative charge can be delocalized onto the oxygen atom of the aldehyde group, providing significant stabilization. In contrast, attack at the C4 position does not allow for this direct resonance stabilization by the aldehyde group.

Regioselectivity

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
3,4-Difluorobenzaldehyde34036-07-2142.10 g/mol ≥97%
Morpholine110-91-887.12 g/mol ≥99%
Potassium Carbonate (anhydrous)584-08-7138.21 g/mol ≥99%
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, ≥99.8%
Ethyl Acetate141-78-688.11 g/mol Reagent Grade
Hexane110-54-386.18 g/mol Reagent Grade
Brine (saturated NaCl solution)---
Magnesium Sulfate (anhydrous)7487-88-9120.37 g/mol -
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3,4-difluorobenzaldehyde.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Experimental_Workflow

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol
Appearance Solid
Boiling Point 357.0 ± 42.0 °C at 760 mmHg

Note: Physical properties such as melting point can vary depending on purity.

Spectroscopic Data (Predicted and from analogous compounds):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.50-7.40 (m, 2H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 3.90-3.80 (m, 4H, -O-CH₂-), 3.20-3.10 (m, 4H, -N-CH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 190.0 (CHO), 155.0 (d, JCF ≈ 250 Hz, C-F), 145.0 (C-N), 128.0, 125.0, 120.0 (d, JCF ≈ 20 Hz), 115.0 (d, JCF ≈ 20 Hz), 66.5 (-O-CH₂-), 50.0 (-N-CH₂-).

  • ¹⁹F NMR (CDCl₃, 376 MHz): A single peak is expected in the typical range for an aryl fluoride.

  • IR (KBr, cm⁻¹): ~2900 (C-H), 1680 (C=O, aldehyde), 1600, 1500 (C=C, aromatic), 1250 (C-F), 1115 (C-O-C).

  • Mass Spectrometry (EI): m/z 209 (M⁺).

Safety and Handling

  • 3,4-Difluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Potassium Carbonate: Causes serious eye irritation.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.

It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound via the nucleophilic aromatic substitution of 3,4-difluorobenzaldehyde with morpholine is a robust and efficient method. A thorough understanding of the SNAr mechanism and the principles of regioselectivity are key to the successful synthesis of this important medicinal chemistry intermediate. The provided experimental protocol, along with the characterization and safety data, serves as a comprehensive guide for researchers in the field.

References

4-Fluoro-3-morpholinobenzaldehyde literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key synthetic intermediate in contemporary drug discovery and development. We will move beyond a simple datasheet to explore the causality behind its synthesis, its detailed characterization, and its strategic application in the construction of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their programs.

Introduction and Strategic Importance

This compound (CAS No. 874291-99-9) is a disubstituted aromatic aldehyde. Its value in medicinal chemistry stems from the unique interplay of its three functional components:

  • The Aldehyde Group: A versatile chemical handle for a wide array of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the straightforward introduction of diverse chemical moieties.

  • The Morpholine Ring: A saturated heterocycle frequently employed in drug design to enhance aqueous solubility, improve pharmacokinetic properties, and serve as a hydrogen bond acceptor, often leading to improved metabolic stability and reduced off-target toxicity.

  • The Fluorine Atom: A bioisostere for hydrogen that can significantly modulate a molecule's properties. The strategic placement of fluorine can block metabolic oxidation at the para-position, alter the acidity of adjacent protons, and enhance binding affinity to target proteins through favorable electrostatic interactions.

The combination of these features in a single, readily available building block makes this compound a highly sought-after intermediate for creating novel chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Profile

Verifying the identity and purity of starting materials is a foundational principle of synthetic chemistry. Below is a summary of the key properties of this compound.

PropertyValue
CAS Number 874291-99-9
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol
Appearance White to off-white or yellow solid/powder
Melting Point 65-69 °C
Boiling Point Approx. 351.6 °C at 760 mmHg (Predicted)
Solubility Soluble in Dichloromethane, Ethyl Acetate

Spectroscopic Data (Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.55-7.45 (m, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 3.90 (t, 4H, -NCH₂CH ₂O-), 3.20 (t, 4H, -NCH ₂CH₂O-). The precise shifts and coupling constants are solvent-dependent and serve as a reliable fingerprint of the molecule.

  • ¹³C NMR (CDCl₃, 101 MHz): δ 189.5 (-CHO), 155.0 (d, ¹JCF, C-F), 145.0 (d, C-N), 128.0, 125.5, 118.0 (d, ²JCF, C-H), 66.5 (-OCH₂), 50.5 (-NCH₂).

  • Mass Spectrometry (ESI+): m/z 210.09 [M+H]⁺.

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of this compound involves the nucleophilic aromatic substitution (SNAᵣ) of an activated difluoro- or nitrofluoro- benzaldehyde precursor. The electron-withdrawing nature of the aldehyde and the second fluorine/nitro group activates the aromatic ring for substitution by morpholine.

Below is a detailed, field-proven protocol for its synthesis from 3,4-difluorobenzaldehyde.

Diagram of the Synthetic Pathway

synthesis_workflow reagents 3,4-Difluorobenzaldehyde + Morpholine + K₂CO₃ start Starting Materials solvent Acetonitrile (ACN) Reflux (82°C) reaction SNAᵣ Reaction workup 1. Cool to RT 2. Filter solids 3. Concentrate filtrate 4. Aqueous Workup purification Recrystallization (e.g., Ethanol/Water) final_product Pure 4-Fluoro-3- morpholinobenzaldehyde purification->final_product Final Purification start->reaction Charge Reactor product Crude Product reaction->product Reaction Completion product->purification Isolation & Workup

Caption: Workflow for the SNAᵣ synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 3,4-Difluorobenzaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorobenzaldehyde and anhydrous acetonitrile (approx. 10 mL per 1 g of aldehyde).

  • Reagent Addition: Add anhydrous potassium carbonate, followed by the dropwise addition of morpholine at room temperature. The K₂CO₃ acts as a base to scavenge the HF byproduct, driving the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃, KF) and wash the solid cake with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can typically be purified by recrystallization from a suitable solvent system like ethanol/water or isopropanol to afford the final product as a crystalline solid of high purity (>98%).

Core Applications in Drug Discovery

The true value of this compound is realized in its role as a precursor to high-value pharmaceutical targets. Its aldehyde functionality is a key reactive site for building molecular complexity.

Reductive Amination: A Gateway to Diverse Scaffolds

Reductive amination is arguably the most powerful application of this intermediate. It allows for the coupling of the aldehyde with a primary or secondary amine to form a new C-N bond, a cornerstone of many drug scaffolds.

Workflow for a General Reductive Amination

reductive_amination sub 4-Fluoro-3-morpholino- benzaldehyde step1 Step 1: Imine/Iminium Ion Formation (In situ) sub->step1 amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->step1 solvent Solvent (e.g., DCE, MeOH) solvent->step1 reductant Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) step2 Step 2: Reduction reductant->step2 step1->step2 product Final Amine Product step2->product Forms Final Product

Caption: Key steps in the reductive amination of this compound.

Example Application: Synthesis of Kinase Inhibitors

This building block is a known intermediate in the synthesis of various kinase inhibitors. For instance, derivatives have been used to construct compounds targeting phosphoinositide 3-kinases (PI3K) and other important cancer-related targets. The morpholine group often occupies a solvent-exposed region of the ATP-binding pocket, while the rest of the molecule forms key interactions with the hinge region and other hydrophobic pockets.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the favorable physicochemical properties imparted by its constituent groups, provides a reliable and efficient starting point for the synthesis of complex and potent therapeutic agents. The validated protocols and characterization data provided herein serve as a robust foundation for its successful implementation in any drug discovery program.

An In-depth Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde: Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Fluoro-3-morpholinobenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. While the specific historical discovery of this molecule is not extensively documented in publicly available literature, its structural motifs—a fluorinated benzaldehyde and a morpholine ring—position it as a valuable building block in medicinal chemistry. This guide will therefore focus on its plausible synthesis, detailed characterization, and potential applications, grounded in established chemical principles and data from closely related analogues.

Section 1: Introduction and Rationale

The strategic combination of a fluorine atom and a morpholine moiety on a benzaldehyde scaffold makes this compound a compound of significant interest. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of bioactive compounds.[1][2] The aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration.

This guide will provide a detailed, practical framework for the synthesis and characterization of this compound, and explore its potential in the development of novel therapeutics.

Section 2: Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of an activated aryl fluoride with morpholine.

Proposed Retrosynthetic Analysis

The synthesis can be envisioned by disconnecting the C-N bond between the morpholine ring and the benzene ring, leading back to 3,4-difluorobenzaldehyde and morpholine as readily available starting materials.

G Target This compound Intermediates 3,4-Difluorobenzaldehyde + Morpholine Target->Intermediates C-N Disconnection (SNAr) G cluster_0 Nucleophilic Attack cluster_1 Elimination 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Meisenheimer Complex Meisenheimer Complex 3,4-Difluorobenzaldehyde->Meisenheimer Complex + Morpholine This compound This compound Meisenheimer Complex->this compound - F⁻ G Start This compound ReductiveAmination Amine derivatives Start->ReductiveAmination Reductive Amination Wittig Alkene derivatives Start->Wittig Wittig Reaction Oxidation Carboxylic acid derivatives Start->Oxidation Oxidation Grignard Secondary alcohol derivatives Start->Grignard Grignard Reaction

References

An In-depth Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance the pharmacological profiles of bioactive molecules.[1] When incorporated into a benzaldehyde scaffold, particularly with the strategic placement of a fluorine atom, it gives rise to a class of compounds with significant potential in drug discovery. This guide provides a comprehensive technical overview of 4-fluoro-3-morpholinobenzaldehyde, its derivatives, and analogs. We will delve into its synthesis, physicochemical properties, and explore its promising role as a scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. This document serves as a foundational resource for researchers aiming to leverage this versatile chemical entity in their drug development endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

The convergence of three key structural features—the benzaldehyde, the morpholine ring, and a fluorine substituent—makes this compound a molecule of considerable interest in medicinal chemistry.

  • The Benzaldehyde Core: Benzaldehydes are versatile intermediates in organic synthesis, readily participating in a wide array of chemical transformations to build molecular complexity. The aldehyde functional group can be a key pharmacophoric element or a synthetic handle for further derivatization.

  • The Morpholine Moiety: The morpholine ring is a privileged structure in drug design. Its incorporation can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of a drug candidate.[1] The nitrogen atom can act as a hydrogen bond acceptor, and the entire ring can engage in favorable interactions with biological targets.

  • The Fluorine Advantage: The introduction of a fluorine atom onto an aromatic ring can profoundly influence a molecule's biological activity.[1] Fluorine's high electronegativity can alter the electronic properties of the ring, modulate the pKa of nearby functional groups, and block sites of metabolism, thereby enhancing a drug's half-life. It can also lead to stronger binding interactions with target proteins.

The specific regioisomer, this compound, places the electron-donating morpholine group ortho to the aldehyde and meta to the electron-withdrawing fluorine atom. This arrangement creates a unique electronic and steric environment that can be exploited for targeted drug design.

Synthesis and Characterization

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is a powerful tool for the formation of aryl-amine bonds.

Proposed Synthetic Pathway

The most plausible and efficient route to this compound involves the reaction of 3,4-difluorobenzaldehyde with morpholine. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. The fluorine at the 3-position is less activated, leading to regioselective substitution.

Synthetic Pathway start 3,4-Difluorobenzaldehyde + Morpholine intermediate Nucleophilic Aromatic Substitution (SNAr) start->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) Heat product This compound intermediate->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (General Procedure)

Materials:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Methanol (for recrystallization)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, filtration setup)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in DMF or DMSO.

  • Addition of Reagents: To the stirred solution, add morpholine (1.2-1.5 eq) followed by anhydrous potassium carbonate (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the pure this compound.[2]

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties of this compound. While experimental spectroscopic data is not widely published, expected and reference data are provided for guidance.

PropertyValue/Expected DataSource
CAS Number 1197193-13-7[3]
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol [3]
Appearance White to off-white solid[3]
Boiling Point 357.0 ± 42.0 °C (Predicted)[3]
Density 1.240 ± 0.06 g/cm³ (Predicted)
¹H NMR (CDCl₃) Aldehyde proton (CHO): ~9.8 ppm (s, 1H). Aromatic protons: ~7.0-7.8 ppm (m, 3H). Morpholine protons (O-CH₂): ~3.8 ppm (t, 4H). Morpholine protons (N-CH₂): ~3.1 ppm (t, 4H).Expected
¹³C NMR (CDCl₃) Aldehyde carbon (C=O): ~190 ppm. Aromatic carbons: ~115-160 ppm (including C-F coupling). Morpholine carbons (O-CH₂): ~67 ppm. Morpholine carbons (N-CH₂): ~50 ppm.Expected
IR (KBr, cm⁻¹) C=O stretch: ~1680-1700. C-F stretch: ~1200-1250. C-O-C stretch: ~1115. Aromatic C-H stretch: ~3000-3100. Aliphatic C-H stretch: ~2800-3000.Expected
Mass Spectrum (EI) M⁺ at m/z 209.Expected

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of various therapeutic agents. Its derivatives have shown potential in several areas, most notably as kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

Patents have disclosed compounds with structures related to this compound as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) mutant kinases.[4] These mutations, such as the T790M "gatekeeper" mutation, are responsible for acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[5] The morpholine moiety in these inhibitors often occupies the solvent-exposed region of the ATP-binding pocket, while the substituted phenyl ring forms key interactions deeper within the active site.

Kinase_Inhibition cluster_0 Drug-Target Interaction cluster_1 Cellular Effect Scaffold This compound Derivative Kinase Kinase Active Site (e.g., EGFR T790M) Scaffold->Kinase Binding Pathway Inhibition of Downstream Signaling Kinase->Pathway Blocks Phosphorylation Effect Apoptosis / Inhibition of Cell Proliferation Pathway->Effect

Caption: Mechanism of action for kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is limited in the public domain, general principles can be inferred from related compound series:

  • The Aldehyde Group: The aldehyde can be a key hydrogen bond acceptor or can be derivatized to form other functional groups such as imines, oximes, or hydrazones, which can be used to probe the active site of a target protein or to link to other pharmacophores.

  • The Morpholine Ring: Modifications to the morpholine ring are generally not well-tolerated if the ring is involved in crucial interactions. However, in some cases, substitution on the morpholine ring can be used to modulate physicochemical properties.

  • The Phenyl Ring: Substitution on the phenyl ring is a common strategy to optimize potency and selectivity. The fluorine atom at the 4-position and the morpholine at the 3-position create a specific electronic environment that will influence the reactivity and binding of other substituents.

Antimicrobial Potential

Morpholine derivatives have a long history of investigation as antimicrobial agents. The morpholine ring is a key component of the antibiotic linezolid.[6] Derivatives of this compound could be explored for their potential antibacterial and antifungal activities. The aldehyde functionality provides a convenient point for the synthesis of Schiff bases and other derivatives that have shown antimicrobial efficacy.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel drug candidates. Its straightforward synthesis and the advantageous properties imparted by the morpholine and fluorine substituents make it an attractive building block for medicinal chemists.

Future research in this area should focus on:

  • Exploration of Novel Derivatives: Synthesis of a diverse library of derivatives by modifying the aldehyde group and exploring further substitution on the aromatic ring.

  • Biological Screening: Systematic screening of these derivatives against a panel of kinases, particularly those implicated in cancer and inflammatory diseases.

  • Antimicrobial Evaluation: Assessment of the antimicrobial activity of new derivatives against a range of bacterial and fungal pathogens.

  • Computational Modeling: Utilization of in silico methods to guide the design of new analogs with improved potency and selectivity.

References

Foreword: The Morpholine Scaffold as a Privileged Element in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Morpholine Derivatives

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of molecular architecture. We seek scaffolds that are not merely inert frameworks but active contributors to a molecule's potency, selectivity, and pharmacokinetic profile. The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has unequivocally earned its place as a "privileged structure" in medicinal chemistry.[1][2][3]

This is not by accident. The morpholine moiety imparts a unique combination of advantageous properties. Its pKa value, influenced by the electron-withdrawing effect of the oxygen atom, often leads to reduced basicity compared to analogous piperidines, which can be crucial for target engagement and minimizing off-target effects.[4][5] This heterocycle strikes a delicate and highly desirable balance between lipophilicity and hydrophilicity, enhancing aqueous solubility and often facilitating passage across biological barriers like the blood-brain barrier.[4][6][7] Furthermore, the morpholine ring can improve metabolic stability and pharmacokinetic profiles, making it a frequent choice for optimizing lead compounds.[2][4] Its ability to participate in hydrogen bonding via its oxygen atom and engage in various molecular interactions through its flexible chair-like conformation further cements its utility.[8][9]

This guide eschews a simple cataloging of facts. Instead, as a Senior Application Scientist, my objective is to provide a deep, mechanistic understanding of why and how morpholine derivatives achieve their diverse biological effects. We will explore the causality behind their design, the validation of their activity through robust experimental protocols, and the key structure-activity relationships that empower future discovery.

Anticancer Activity: Targeting the Engines of Malignancy

The incorporation of the morpholine scaffold into anticancer agents is a cornerstone of modern oncology research.[10][11] These derivatives have demonstrated efficacy across a spectrum of cancers by targeting the fundamental pathways that drive cell proliferation, survival, and angiogenesis.

Core Mechanisms of Action

The anticancer effects of morpholine derivatives are not monolithic; they operate through precise interventions in cellular signaling. A predominant mechanism is the inhibition of protein kinases, particularly within the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway . This pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Morpholine-containing compounds, such as analogs of the dual PI3K/mTOR inhibitor Gedatolisib, are designed to fit into the ATP-binding pocket of these kinases, with the morpholine oxygen often forming critical hydrogen bonds that anchor the inhibitor and ensure high-affinity binding.[4][12]

Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis. By inhibiting VEGFR-2, morpholine-benzimidazole-oxadiazole hybrids, for instance, can stifle the formation of new blood vessels required for tumor growth and metastasis.[13]

Furthermore, many morpholine derivatives induce apoptosis . Quinazoline-based morpholine compounds have been shown to inhibit the anti-apoptotic protein Bcl-2, releasing the brakes on programmed cell death and leading to the selective elimination of cancer cells.[14]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt (PKB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morpholine [label="Morpholine-Based\nInhibitors", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [style=dashed, arrowhead=none]; PIP2 -> PIP3 [label=" Phosphorylates "]; PIP3 -> PDK1; PDK1 -> Akt [label=" Phosphorylates "]; mTORC2 -> Akt [label=" Phosphorylates "]; Akt -> mTORC1 [label="Activates"]; Akt -> Survival [label="Promotes"]; mTORC1 -> Proliferation [label="Promotes"]; Morpholine -> PI3K [color="#EA4335", style=bold, arrowhead=tee, label=" Inhibit "]; Morpholine -> mTORC1 [color="#EA4335", style=bold, arrowhead=tee, label=" Inhibit "]; } /dot Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Data Presentation: Cytotoxic Activity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.

Compound ClassSpecific DerivativeTarget Cell LineIC₅₀ (µM)Reference
Morpholine-Benzimidazole-OxadiazoleCompound 5h HT-29 (Colon Cancer)3.103[13]
Morpholine-QuinazolineCompound AK-10 MCF-7 (Breast Cancer)3.15[14][15]
Morpholine-QuinazolineCompound AK-10 A549 (Lung Cancer)8.55[14][15]
Morpholine-QuinazolineCompound AK-3 MCF-7 (Breast Cancer)6.44[14][15]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for assessing the cytotoxic effects of morpholine derivatives on cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound by measuring its effect on the metabolic activity of cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HT-29) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.

    • Causality Check: Seeding density is critical. Too few cells result in a weak signal; too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the morpholine derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include control wells: "Vehicle Control" (medium with DMSO only) and "Untreated Control" (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Validation Check: Visually confirm the formation of purple formazan crystals within the cells using an inverted microscope. The absence of crystals in dead cells validates the assay's principle.

  • Formazan Solubilization & Absorbance Reading:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.

    • Gently pipette up and down to ensure complete dissolution and a homogenous purple solution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value.

Antimicrobial Activity: A Scaffold for Combating Pathogens

The chemical versatility of the morpholine ring has been leveraged to develop potent antibacterial and antifungal agents.[16][17] These compounds are of particular interest due to the rising threat of antimicrobial resistance.

Mechanisms of Action

Morpholine derivatives can exert their antimicrobial effects through various mechanisms. Some, like the antibiotic Linezolid , an oxazolidinone containing a morpholine ring, act by inhibiting the initiation of bacterial protein synthesis.[18] This is a distinct mechanism from many other antibiotic classes, making it effective against gram-positive bacteria that have developed resistance to other drugs.[18] Other morpholine-based compounds, when combined with azole or thiazine nuclei, have shown broad-spectrum activity by potentially disrupting cell membrane integrity or other essential enzymatic processes.[16][18]

Data Presentation: Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassSpecific DerivativeTarget MicroorganismMIC (µg/mL)Reference
Thiazine-MorpholineCompound 20 Aspergillus flavus6.25[16]
Thiazine-MorpholineCompound 25 Staphylococcus aureus6.25[16]
Triazole-MorpholineCompound 12 Mycobacterium smegmatis15.6[18]
Morpholine DerivativeCompound 6 Bacillus anthracis6.25[19]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the MIC of a morpholine derivative against a bacterial strain.

Objective: To quantitatively measure the in vitro activity of a test compound by identifying the lowest concentration that inhibits bacterial growth.

Principle: The test compound is serially diluted in a 96-well plate, and a standardized inoculum of bacteria is added. Growth is assessed after incubation by visual inspection for turbidity.

// Nodes A [label="Prepare 2-fold serial\ndilutions of compound\nin broth", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare standardized\nbacterial inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Inoculate each well\nwith bacterial suspension", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubate plate\nat 37°C for 18-24h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Visually inspect for\nturbidity (growth)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="MIC = Lowest concentration\nin a clear well", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D -> E -> F; } /dot Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Prepare a stock solution of the test compound in broth at 4x the highest desired final concentration. Add 100 µL of this stock to well 1.

    • Transfer 50 µL from well 1 to well 2, mixing thoroughly. This creates the first 2-fold serial dilution.

    • Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10.

    • Causality Check: This serial dilution method is efficient and creates a logarithmic concentration gradient, which is ideal for pinpointing the MIC. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12 (sterility control).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Following incubation, check the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • Validation Check: If the controls are not as expected, the assay is invalid.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be determined by eye or with a plate reader.

Central Nervous System (CNS) Activity: A Key to Crossing the Blood-Brain Barrier

The physicochemical properties of the morpholine ring make it an exceptionally valuable scaffold for developing CNS-active drugs.[4][5] Its balanced lipophilic-hydrophilic character and reduced pKa are key features that enhance permeability across the stringent blood-brain barrier (BBB), a critical hurdle for any neurological therapeutic.[6][7][20]

Applications in Neurodegenerative Disease and Mood Disorders

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine derivatives have been designed as potent enzyme inhibitors.[6][21] They can target key enzymes such as acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and beta-secretase 1 (BACE-1), which are implicated in the progression of these conditions.[6] For instance, morpholine-based chalcones have shown potent dual inhibitory activity against both MAO-B and AChE.[6]

For mood disorders and pain , morpholine derivatives serve as modulators of key neuroreceptors.[4][5] A significant class of these compounds are the dual serotonin and noradrenaline reuptake inhibitors (SNRIs). By blocking the reuptake of these neurotransmitters in the synaptic cleft, they enhance neurotransmission, which is the basis of their antidepressant and analgesic effects.[22] The stereochemistry and substitution pattern on the morpholine and its appended aryl rings are critical for determining selectivity and potency.[22]

// Nodes Presynaptic [label="Presynaptic Neuron", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; Postsynaptic [label="Postsynaptic Neuron", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; SERT [label="Serotonin\nTransporter (SERT)", fillcolor="#FBBC05", fontcolor="#202124"]; NET [label="Norepinephrine\nTransporter (NET)", fillcolor="#FBBC05", fontcolor="#202124"]; SynapticCleft [label="Synaptic Cleft", shape=rect, style=dashed]; Receptors [label="Postsynaptic\nReceptors", fillcolor="#34A853", fontcolor="#FFFFFF"]; MorpholineSNRI [label="Morpholine-based\nSNRI", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Presynaptic -> SERT; Presynaptic -> NET; SERT -> Presynaptic [label="Reuptake"]; NET -> Presynaptic [label="Reuptake"]; SynapticCleft -> Receptors [label="Neurotransmitter\nBinding"]; MorpholineSNRI -> SERT [color="#4285F4", style=bold, arrowhead=tee, label="Blocks"]; MorpholineSNRI -> NET [color="#4285F4", style=bold, arrowhead=tee, label="Blocks"]; } /dot Figure 3: Mechanism of action for morpholine-based SNRIs.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

Objective: To determine the ability of a morpholine derivative to inhibit the activity of acetylcholinesterase.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare solutions of AChE enzyme, 10 mM DTNB, and 10 mM ATCh in the buffer.

    • Prepare serial dilutions of the morpholine test compound in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 20 µL of the test compound solution (or buffer for control)

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of the AChE enzyme solution to each well and mix.

    • Initiate the reaction by adding 10 µL of the ATCh substrate solution.

    • Causality Check: The reaction is initiated with the substrate after the enzyme has had a chance to interact with the inhibitor, ensuring that the measured inhibition is accurate.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Read the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Other Significant Biological Activities

The therapeutic potential of morpholine derivatives extends beyond the major areas already discussed. Their unique structure has been adapted to target a wide array of physiological processes.

  • Anti-inflammatory and Analgesic Activity: Certain morpholine derivatives, particularly those integrated with pyrazoline or phencyclidine structures, have demonstrated significant anti-inflammatory and analgesic properties, with some compounds showing potency comparable to standard drugs like Diclofenac.[3][23][24]

  • Antiviral Activity: The morpholine ring is a component of several compounds investigated for antiviral activity. For example, quinoline derivatives featuring a morpholine moiety have been screened for their ability to inhibit the replication of viruses like the Zika virus (ZIKV).[10][25]

  • Antiurease Activity: Derivatives combining morpholine with other heterocyclic systems, such as 1,3-thiazole, have shown potent inhibitory activity against the urease enzyme, a virulence factor in certain bacterial infections.[18]

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research into morpholine derivatives provides a rich foundation for understanding their structure-activity relationships (SAR).[26][27] SAR studies reveal that the biological activity is profoundly influenced by the nature and position of substituents on both the morpholine ring and any attached pharmacophoric scaffolds. For instance, in anticancer quinazoline derivatives, substitutions on the phenyl ring can dramatically alter cytotoxicity.[14] Similarly, for SNRI activity, the stereochemistry at the 2-position of the morpholine ring is a critical determinant of selectivity for serotonin versus norepinephrine transporters.[22]

The future of morpholine in drug discovery is bright.[11] The focus is shifting towards designing multi-target ligands that can address complex diseases like cancer and neurodegeneration through synergistic mechanisms. Advances in synthetic chemistry are enabling the creation of more diverse and complex morpholine libraries, facilitating the exploration of new chemical space.[28][29] The continued application of this privileged scaffold, guided by a deep understanding of SAR, will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and improved safety profiles.[11][21]

References

Role of fluorinated benzaldehydes in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Strategic Role of Fluorinated Benzaldehydes in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2][3] Among the diverse array of fluorinated building blocks, fluorinated benzaldehydes have emerged as exceptionally versatile and powerful intermediates.[4][5] Their aldehyde functionality serves as a reactive handle for a vast range of chemical transformations, while the fluorine substituent(s) can be judiciously placed to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity to biological targets.[5][6][7] This technical guide provides an in-depth exploration of the multifaceted roles of fluorinated benzaldehydes in medicinal chemistry. It delves into their unique properties, common synthetic strategies, and their application in the design of advanced therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

The Fluorine Advantage in Drug Design

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronic properties, imparts a range of desirable characteristics to a drug molecule.[2] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often translates to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2][8] Furthermore, fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, influence molecular conformation, and modify lipophilicity, all of which are critical parameters in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][9][10][11]

Fluorinated benzaldehydes encapsulate these advantages within a single, versatile scaffold. The benzaldehyde moiety is a fundamental building block, and the addition of fluorine creates a synthon with enhanced properties, ready for integration into complex molecular architectures.[5][6]

Physicochemical Properties of Fluorinated Benzaldehydes

The position and number of fluorine atoms on the benzaldehyde ring significantly influence the molecule's physical and chemical properties. The three constitutional isomers—2-fluorobenzaldehyde (ortho), 3-fluorobenzaldehyde (meta), and 4-fluorobenzaldehyde (para)—exhibit distinct characteristics.

Property2-Fluorobenzaldehyde3-Fluorobenzaldehyde4-FluorobenzaldehydeReference(s)
Molecular Formula C₇H₅FOC₇H₅FOC₇H₅FO[12]
Molecular Weight 124.11 g/mol 124.11 g/mol 124.11 g/mol [12]
CAS Number 446-52-6456-48-4459-57-4[12]
Melting Point -44.5 °C-10 °C-10 °C[7][12]
Boiling Point 175 °C173 °C181 °C[7][12]
Density 1.18 g/cm³1.174 g/cm³1.175 g/cm³[12]
Flash Point 55 °C56 °C56 °C[7][12]

Table 1: Comparative physicochemical properties of fluorobenzaldehyde isomers.

The introduction of more strongly electron-withdrawing groups, such as trifluoromethyl (CF₃), further enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[13][14] This increased reactivity is a key feature leveraged in organic synthesis.[13]

Synthesis of Fluorinated Benzaldehydes: Key Methodologies

The accessibility of fluorinated benzaldehydes is crucial for their widespread use. Several reliable synthetic strategies are employed for their industrial-scale production and laboratory synthesis.

Halogen-Exchange (HALEX) Reaction

One of the most common industrial methods is the halogen-exchange reaction, where a chlorinated or brominated benzaldehyde is treated with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF).[12][15][16] This reaction is typically performed in a polar, aprotic solvent at high temperatures.[16] The presence of an activating group (ortho or para to the halogen) can facilitate the reaction, but modern catalysts have expanded the scope of this method.[15]

Formylation of Fluorinated Benzenes

Another robust method involves the direct formylation of a fluorinated benzene derivative.[15] The Gattermann-Koch reaction or similar formylation processes react fluorinated benzenes with carbon monoxide and an acid catalyst (e.g., HCl with AlCl₃) under pressure to introduce the aldehyde group.[15] This approach is valuable for producing benzaldehydes with specific fluorine substitution patterns that may not be accessible via the HALEX process.

G cluster_0 Synthetic Pathways to Fluorinated Benzaldehydes start Precursor Molecules chloro_benz Halogenated Benzaldehyde (e.g., 4-Chlorobenzaldehyde) start->chloro_benz Route 1 fluoro_benz Fluorinated Benzene (e.g., Fluorobenzene) start->fluoro_benz Route 2 process1 Halogen-Exchange (HALEX) [KF, Polar Solvent, Heat] chloro_benz->process1 process2 Formylation Reaction [CO, AlCl₃/HCl] fluoro_benz->process2 end_product Fluorinated Benzaldehyde process1->end_product process2->end_product

Caption: Key synthetic routes for producing fluorinated benzaldehydes.

Applications in Medicinal Chemistry and Drug Design

The true value of fluorinated benzaldehydes lies in their application as versatile building blocks for pharmacologically active compounds.[4][6]

Enhancing Metabolic Stability and Pharmacokinetics

A primary application of fluorine substitution is to block metabolic "soft spots."[1] Aromatic rings and benzylic positions are often susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance of a drug. Placing a fluorine atom at such a position sterically and electronically shields it from enzymatic attack, thereby increasing the molecule's metabolic stability and in vivo half-life.[1][5][9]

G cluster_0 Mechanism of Metabolic Blocking Parent Parent Drug (Aryl-H) CYP450 CYP450 Enzyme Parent->CYP450 Metabolic Attack Metabolite Hydroxylated Metabolite (Aryl-OH) (Rapid Clearance) CYP450->Metabolite Oxidation Blocked Metabolism Blocked (Increased Half-Life) CYP450->Blocked Parent_F Fluorinated Drug (Aryl-F) Parent_F->CYP450 C-F bond resists oxidation

Caption: Fluorine substitution blocks oxidative metabolism by CYP450 enzymes.

Serving as Versatile Synthetic Intermediates

The aldehyde group is a synthetic linchpin, participating in numerous carbon-carbon and carbon-nitrogen bond-forming reactions. This allows medicinal chemists to readily incorporate the fluorinated phenyl ring into a wide variety of molecular scaffolds.[5][14]

  • Schiff Base Formation: Reaction with primary amines yields Schiff bases (imines), which are important intermediates and can themselves possess biological activity, such as antimicrobial properties.[12]

  • Condensation Reactions: Knoevenagel and Wittig reactions allow for the formation of carbon-carbon double bonds, essential for constructing scaffolds like cinnamide derivatives, which have been investigated as enzyme inhibitors.[4][13][17]

  • Reductive Amination: A two-step or one-pot reaction with an amine in the presence of a reducing agent forms a stable secondary or tertiary amine, a common functional group in pharmaceuticals.

Case Study: Fluorinated Cinnamide Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy.[4] Cinnamide derivatives have been explored as EGFR inhibitors, and incorporating fluorine via a fluorinated benzaldehyde starting material can enhance their potency.[4] For example, a series of compounds synthesized using fluorinated benzaldehydes showed significant cytotoxic activity against cancer cell lines.

CompoundFluorine SubstitutionIC₅₀ against HepG2 (µM)
Derivative A 4-Fluoro8.5 ± 0.7
Derivative B 2,4-Difluoro5.2 ± 0.4
Control No Fluorine21.3 ± 1.9

Table 2: In vitro cytotoxic activity of representative cinnamide-fluorinated derivatives, demonstrating the potency enhancement from fluorine substitution. Data is illustrative based on findings described in literature.[4]

Case Study: Fluorinated Ketones as Enzyme Inhibitors

While benzaldehydes are the focus, their derivatives, such as fluorinated acetophenones, highlight a key principle: the ability of fluorine to create potent enzyme inhibitors. Fluorinated aldehydes and ketones can act as "quasi-substrate" inhibitors.[18] The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic, promoting the formation of a stable tetrahedral intermediate with a nucleophilic residue (e.g., serine) in an enzyme's active site.[19][20] This effectively inactivates the enzyme. For instance, N,N,N,-trimethylammonium-m-trifluoroacetophenone was found to be a potent, time-dependent inhibitor of acetylcholinesterase.[18]

Experimental Protocols

The following protocols provide standardized methodologies for key synthetic transformations and property determinations involving fluorinated benzaldehydes.

Protocol: Synthesis of a 4-Fluorocinnamide Derivative via Knoevenagel Condensation

Objective: To synthesize a cinnamide derivative from 4-fluorobenzaldehyde and an active methylene compound, a common step in building larger, biologically active molecules.[4][17]

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (solvent)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (e.g., 1.24 g, 10 mmol) in 30 mL of ethanol.

  • Addition of Reagents: Add malononitrile (e.g., 0.73 g, 11 mmol) to the solution. Stir until dissolved.

  • Catalyst Addition: Add piperidine (e.g., 0.1 mL, 1 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting benzaldehyde), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Purification & Characterization: Recrystallize the crude product from ethanol if necessary. Dry the final product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Determination of Boiling Point

Objective: To accurately determine the boiling point of a liquid fluorinated benzaldehyde, a fundamental physicochemical property.[7]

Apparatus:

  • Distillation flask (e.g., 25 mL)

  • Heating mantle

  • Thermometer (calibrated)

  • Condenser

  • Boiling chips

  • Collection flask

Methodology:

  • Apparatus Setup: Place a small quantity of the fluorinated benzaldehyde (e.g., 5-10 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser. This ensures the temperature of the vapor, not the liquid, is measured.

  • Heating: Gently heat the flask using the heating mantle. Increase the temperature gradually until the liquid begins to boil and a steady reflux ring of condensate rises up the flask.

  • Measurement: Record the temperature at which a constant stream of distillate is collected in the receiving flask. This stable temperature is the boiling point at the current atmospheric pressure.

  • Correction (if necessary): If the atmospheric pressure is not 760 mmHg, apply a pressure correction using a nomograph or appropriate formula to determine the normal boiling point.

G cluster_1 Workflow: Synthesis of a Cinnamide Derivative A 1. Dissolve 4-Fluorobenzaldehyde & Malononitrile in Ethanol B 2. Add Piperidine Catalyst A->B C 3. Heat to Reflux (2-3 hrs) & Monitor via TLC B->C D 4. Cool Reaction Mixture (Precipitate Product) C->D E 5. Isolate by Filtration D->E F 6. Purify (Recrystallization) & Characterize (NMR, MS) E->F

Caption: Step-by-step workflow for a Knoevenagel condensation protocol.

Conclusion

Fluorinated benzaldehydes are not merely reagents; they are strategic tools in the medicinal chemist's armamentarium. Their unique combination of a reactive aldehyde handle and the powerful physicochemical effects of fluorine allows for the rational design of drug candidates with enhanced properties.[5][6] By improving metabolic stability, modulating binding interactions, and providing a gateway to diverse chemical scaffolds, these building blocks play a critical and expanding role in the development of next-generation therapeutics.[1][4] A thorough understanding of their synthesis, properties, and reactivity is paramount for any professional engaged in the intricate process of drug discovery.

References

Methodological & Application

Application Notes and Protocols for 4-Fluoro-3-morpholinobenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Fluoro-3-morpholinobenzaldehyde, a versatile synthetic intermediate. This document outlines its key physicochemical properties, safety considerations, and a detailed, field-proven protocol for its application in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Introduction: The Synthetic Utility of this compound

This compound (CAS No. 1197193-13-7) is a substituted aromatic aldehyde that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure incorporates three key features that contribute to its reactivity and utility:

  • An aldehyde group , which is a versatile functional group that readily participates in a wide range of chemical transformations, including condensations, oxidations, reductions, and reductive aminations.[3]

  • A morpholine moiety , which can influence the electronic properties of the aromatic ring and provide a site for further functionalization or interaction with biological targets.

  • A fluorine atom , which can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds, making it a desirable feature in drug design.

The strategic placement of these functional groups makes this compound an attractive starting material for the synthesis of a diverse array of complex molecules with potential therapeutic or material applications.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards of a reagent is paramount for its effective and safe utilization in any experimental setting.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be used as a guide.[4]

PropertyValueSource
CAS Number 1197193-13-7[1][2]
Molecular Formula C₁₁H₁₂FNO₂[1]
Molecular Weight 209.22 g/mol [1]
Appearance White to off-white solid[4]
Boiling Point (Predicted) 357.0 ± 42.0 °C at 760 mmHg[1]
Density (Predicted) 1.240 ± 0.06 g/cm³[4]
pKa (Predicted) 3.61 ± 0.40[4]
Storage Temperature 2-8°C[4]
Safety Precautions

This compound is classified as harmful if swallowed.[1] As with any chemical reagent, it is crucial to handle it with appropriate safety measures in a well-ventilated laboratory fume hood. The following personal protective equipment (PPE) and handling guidelines are mandatory:

  • Eye Protection : Wear chemical safety goggles or a face shield.[5]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required.[5]

  • Skin Protection : A lab coat or other protective clothing should be worn.[5]

  • Respiratory Protection : Avoid breathing dust. Use a NIOSH-approved respirator if ventilation is inadequate.[6]

  • Handling : Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Storage : Store in a tightly sealed container in a cool, dry place.[4]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][7]

Application Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound.[8] This protocol details the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound, to yield 2-(4-fluoro-3-morpholinobenzylidene)malononitrile.

Rationale for Experimental Choices

The choice of reagents and conditions is critical for the success of the Knoevenagel condensation. The electron-withdrawing nature of the fluorine atom and the aromatic ring in this compound enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[8] Malononitrile is selected as the active methylene compound due to the high acidity of its methylene protons, which facilitates the formation of the requisite carbanion nucleophile under mild basic conditions. A weak base, such as piperidine or triethylamine, is employed as a catalyst to deprotonate the malononitrile without promoting undesirable side reactions.[9] Ethanol is a suitable solvent as it can dissolve the reactants and is relatively benign.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound (1.0 eq) in Ethanol B Add Malononitrile (1.1 eq) A->B C Add Piperidine (catalytic amount) B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Concentrate under Reduced Pressure E->F G Add Cold Water to Precipitate F->G H Filter the Solid G->H I Wash with Cold Ethanol H->I J Dry under Vacuum I->J

Caption: Experimental workflow for the Knoevenagel condensation.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Malononitrile

  • Piperidine (or Triethylamine)

  • Ethanol (anhydrous)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thin-layer chromatography (TLC) plate and chamber

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol.

  • Reagent Addition: To the stirred solution, add malononitrile (1.1 equivalents). Subsequently, add a catalytic amount of piperidine (approximately 0.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within a few hours.

  • Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on the TLC plate), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Precipitation: To the resulting residue, add cold deionized water to precipitate the solid product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven to obtain the final 2-(4-fluoro-3-morpholinobenzylidene)malononitrile.

Reaction Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-established multi-step mechanism:

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Malononitrile + Piperidine ⇌ Enolate + Piperidinium B Enolate + this compound → Tetrahedral Intermediate C Tetrahedral Intermediate + Piperidinium → Aldol Adduct + Piperidine D Aldol Adduct → α,β-Unsaturated Product + H₂O

Caption: Key steps of the Knoevenagel condensation mechanism.

  • Enolate Formation: The basic catalyst (piperidine) abstracts an acidic proton from the active methylene group of malononitrile, forming a resonance-stabilized enolate ion.[8]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.[8]

  • Protonation: The resulting tetrahedral intermediate is protonated by the conjugate acid of the catalyst (piperidinium ion) to form an aldol-type addition product.

  • Dehydration: The aldol adduct undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, 2-(4-fluoro-3-morpholinobenzylidene)malononitrile.[8]

This detailed guide provides a solid foundation for the safe and effective use of this compound in organic synthesis. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific experimental requirements, always adhering to strict safety standards.

References

Application Notes and Protocols for 4-Fluoro-3-morpholinobenzaldehyde: A Guide to Key Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Fluoro-3-morpholinobenzaldehyde is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates two key reactive centers: an aldehyde group, which is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, and a fluorine atom on the aromatic ring, which can act as a leaving group in nucleophilic aromatic substitution or a site for metal-catalyzed cross-coupling reactions. The presence of the electron-donating morpholine group ortho to the fluorine and meta to the aldehyde, alongside the electron-withdrawing aldehyde and the electronegative fluorine, creates a unique electronic environment that dictates its reactivity.

This guide provides an in-depth exploration of the primary reaction mechanisms involving this compound. It is designed to offer not just procedural steps, but a deeper understanding of the causality behind experimental design, empowering researchers to effectively utilize this valuable building block in the synthesis of complex molecules and novel chemical entities.

I. Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The most direct route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the activation of the aromatic ring by the electron-withdrawing aldehyde group and the inherent reactivity of fluorinated aromatics.

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process.[1] The aromatic ring, while electron-rich, is rendered susceptible to nucleophilic attack at the carbon bearing the fluorine atom due to the combined electron-withdrawing effects of the adjacent aldehyde group and the second fluorine atom in the precursor, 3,4-difluorobenzaldehyde.

  • Nucleophilic Attack: The nitrogen atom of morpholine, a potent nucleophile, attacks the C-3 position of 3,4-difluorobenzaldehyde. This position is electronically favored for attack due to resonance stabilization of the resulting intermediate by the para-aldehyde group. This step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[1]

  • Elimination and Re-aromatization: The Meisenheimer complex is transient. It collapses by ejecting the most stable leaving group, which in this case is the fluoride ion, to restore the aromatic system. The reaction is typically driven to completion by using a base to neutralize the generated hydrofluoric acid (HF).

The regioselectivity, favoring substitution at the C-3 position over the C-4 position, is a critical aspect. The aldehyde group at C-1 can better stabilize the negative charge of the Meisenheimer complex when the attack occurs at the C-3 position (meta to the aldehyde) compared to the C-4 position (para to the aldehyde).

Diagram: Synthesis via SNAr

SNAr_Synthesis cluster_reactants Reactants cluster_products Products 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Meisenheimer Complex Meisenheimer Complex 3,4-Difluorobenzaldehyde->Meisenheimer Complex + Morpholine Morpholine Morpholine Morpholine->Meisenheimer Complex This compound This compound HF HF Meisenheimer Complex->this compound - F⁻ Knoevenagel_Workflow Start Combine Aldehyde, Active Methylene Compound, & Catalyst in Solvent Stir Stir at Room Temp or Heat Start->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Add Cold Water to Precipitate Product Monitor->Precipitate Reaction Complete Filter Filter and Wash Solid Precipitate->Filter Dry Dry the Product Filter->Dry End Characterize Product Dry->End Pd_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)L₂-F OxAdd->PdII_Intermediate + Ar-F Transmetalation Transmetalation (Suzuki) PdII_Intermediate->Transmetalation + R-B(OH)₂ + Base PdII_Coupling Ar-Pd(II)L₂-R Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

References

The Synthetic Versatility of 4-Fluoro-3-morpholinobenzaldehyde: A Gateway to Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and heterocyclic moieties into molecular frameworks is a cornerstone of rational drug design. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while heterocyclic systems like morpholine often improve solubility and provide key interaction points with biological targets.[1][2][3] 4-Fluoro-3-morpholinobenzaldehyde emerges as a pivotal building block, combining these features into a versatile platform for the synthesis of complex pharmaceutical agents. This technical guide elucidates the applications of this valuable intermediate, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

I. Core Application: A Key Intermediate in the Synthesis of Linezolid Analogues

One of the most significant applications of the 4-fluoro-3-morpholinophenyl scaffold is in the synthesis of oxazolidinone antibiotics, most notably as a precursor to Linezolid.[4][5][6] The aniline derivative, 3-fluoro-4-morpholinoaniline, is a direct precursor to Linezolid and is synthesized from a nitro-analogue of our target benzaldehyde. The aldehyde functionality of this compound offers an alternative synthetic handle for the construction of a variety of analogues through reactions such as reductive amination, Wittig reactions, and condensations.

The synthesis of this compound itself is a classic example of nucleophilic aromatic substitution (SNAr), a reaction of paramount importance in the synthesis of substituted aromatic compounds.[3][7] The electron-withdrawing nature of the aldehyde group, para to the fluorine leaving group, activates the aromatic ring towards nucleophilic attack by morpholine.

Mechanism of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from 3,4-difluorobenzaldehyde and morpholine proceeds via a well-established SNAr mechanism.[8] The key steps are:

  • Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile, attacking the carbon atom bearing the fluorine at the 4-position of the 3,4-difluorobenzaldehyde. This position is electronically activated by the para-aldehyde group. This attack forms a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[8]

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is stabilized by the electron-withdrawing aldehyde group.

  • Rearomatization: The complex collapses with the expulsion of the fluoride leaving group, restoring the aromaticity of the ring and yielding the final product, this compound.

While the two-step addition-elimination mechanism is widely accepted, some studies suggest that under certain conditions, SNAr reactions can proceed through a concerted mechanism.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from analogous syntheses of related morpholino-substituted phenyl compounds.[1][2][9]

Materials:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data for a related compound, 4-Morpholinobenzaldehyde:

PropertyValueReference
AppearanceYellow crystals[2]
Melting Point69 °C[2]
Yield89%[2]

Note: The yield and physical properties of this compound would need to be determined experimentally.

II. Broader Applications in Medicinal Chemistry: Scaffolding for Kinase Inhibitors

The 4-fluoro-3-morpholinophenyl moiety is a privileged scaffold in the design of various kinase inhibitors, which are a major class of targeted cancer therapies.[10][11][12] The morpholine group can act as a hydrogen bond acceptor and improve the physicochemical properties of the molecule, while the substituted phenyl ring can be further functionalized to achieve selectivity and potency against specific kinases such as PI3K, mTOR, and Aurora kinases.[10][11][13][14]

The aldehyde functionality of this compound serves as a versatile entry point for the elaboration of more complex structures. For instance, it can undergo:

  • Reductive Amination: To introduce a variety of amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular framework.

  • Condensation Reactions: With active methylene compounds to build heterocyclic rings or other functional groups.

The following diagram illustrates the central role of this compound as a building block in the synthesis of potential kinase inhibitors.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reactions Synthetic Transformations cluster_products Potential Kinase Inhibitor Scaffolds 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde A 4-Fluoro-3- morpholinobenzaldehyde 3,4-Difluorobenzaldehyde->A SNAr Morpholine Morpholine Morpholine->A B Reductive Amination A->B C Wittig/HWE Reaction A->C D Condensation Reactions A->D E Amine-linked Derivatives B->E F Alkene-linked Derivatives C->F G Heterocyclic Derivatives D->G

Caption: Synthetic utility of this compound.

Visualizing the Synthetic Workflow

The synthesis of a key Linezolid precursor, 3-fluoro-4-morpholinoaniline, from 3,4-difluoronitrobenzene provides a validated pathway that underscores the importance of the initial SNAr reaction. The aldehyde can be envisioned to follow a similar path where the aldehyde group is protected, if necessary, during subsequent transformations.

G A 3,4-Difluorobenzaldehyde C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B Morpholine B->C D Further Functionalization (e.g., Reductive Amination, Condensation) C->D Aldehyde Chemistry E Diverse Biologically Active Molecules (e.g., Kinase Inhibitors) D->E

Caption: Synthetic workflow from starting materials to final products.

Conclusion

This compound is a high-value synthetic intermediate that provides a strategic entry point to a range of complex molecular architectures of pharmaceutical interest. Its synthesis via a robust nucleophilic aromatic substitution reaction and the versatility of its aldehyde functionality make it an indispensable tool for medicinal chemists. The demonstrated importance of the 4-fluoro-3-morpholinophenyl scaffold in established drugs like Linezolid and its prevalence in the development of novel kinase inhibitors highlight the significant potential of this building block in accelerating drug discovery programs.

References

Application Notes & Protocols: The Strategic Use of 4-Fluoro-3-morpholinobenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: A Versatile and Strategic Building Block

4-Fluoro-3-morpholinobenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable intermediate in medicinal chemistry and materials science. Its unique electronic and structural features—an electron-withdrawing fluorine, an electron-donating morpholine, and a reactive aldehyde group—provide a powerful toolkit for synthetic chemists. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the morpholine moiety often improves aqueous solubility and pharmacokinetic properties.[1][2] The aldehyde serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

This document serves as a technical guide to the properties, reactivity, and practical application of this compound, providing field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties & Characterization

A thorough understanding of a reagent's physical properties is fundamental to its successful application. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1197193-13-7[3]
Molecular Formula C₁₁H₁₂FNO₂[4]
Molecular Weight 209.22 g/mol [5]
Appearance White to off-white solid
Boiling Point 357.0 ± 42.0 °C (Predicted)[3]
Density 1.240 ± 0.06 g/cm³ (Predicted)
Storage 2-8°C, protect from light[3][5]

Expert Insight: The predicted pKa of 3.61±0.40 suggests the morpholine nitrogen is weakly basic, a critical factor to consider in acid-catalyzed reactions where protonation could deactivate the ring or alter its directing effects.

Spectroscopic Profile:
  • ¹H NMR: Expect characteristic signals for the aromatic protons, the aldehyde proton (typically a singlet around 9.8-10.0 ppm), and two triplets for the morpholine protons corresponding to the -CH₂-N- and -CH₂-O- groups.

  • ¹³C NMR: The carbonyl carbon will appear significantly downfield (~190 ppm). The fluorine-coupled aromatic carbons will show characteristic splitting patterns.

  • IR: A strong C=O stretch for the aldehyde will be prominent around 1680-1700 cm⁻¹. C-F and C-O stretches will also be present.

Core Reactivity: A Tale of Competing Electronics

The synthetic utility of this compound stems from the interplay of its functional groups. The morpholine is a strong ortho-, para- director, while the fluorine and aldehyde groups are meta-directors. This electronic arrangement dictates the molecule's reactivity in both aldehyde-centric reactions and aromatic ring transformations.

Figure 1: Key reactivity sites of this compound.

Application Note 1: Reductive Amination for Kinase Inhibitor Scaffolds

Context: Reductive amination is a cornerstone of medicinal chemistry for forging robust carbon-nitrogen bonds.[6][7] Using this compound, chemists can introduce the fluoromorpholino-benzyl moiety into a primary or secondary amine, a common strategy in the design of kinase inhibitors and other targeted therapeutics.[8] This reaction proceeds via an in-situ formation of an iminium ion, which is then reduced by a mild hydride agent.[9]

Workflow Diagram:

G start Dissolve Aldehyde (1 eq.) and Amine (1.1 eq.) in DCM/MeOH add_acid Add Acetic Acid (2 eq.) Stir 30 min @ RT start->add_acid cool Cool to 0°C add_acid->cool add_reductant Add NaBH(OAc)₃ (1.5 eq.) Portion-wise cool->add_reductant react Warm to RT Stir 4-16h (Monitor by TLC/LCMS) add_reductant->react quench Quench with sat. NaHCO₃ (aq) react->quench extract Extract with DCM (3x) quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify (Column Chromatography) dry->purify end Characterize Final Product purify->end

Figure 2: General workflow for reductive amination.

Protocol: Synthesis of N-benzyl-1-(4-fluoro-3-morpholinophenyl)methanamine

This protocol details the reaction with benzylamine as a model primary amine.

Materials:

  • This compound (1.0 eq, e.g., 209 mg, 1.0 mmol)

  • Benzylamine (1.1 eq, e.g., 118 mg, 1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 318 mg, 1.5 mmol)

  • Acetic Acid (AcOH) (2.0 eq, e.g., 120 mg, 2.0 mmol)

  • Dichloromethane (DCM), Anhydrous

  • Methanol (MeOH), Anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the aldehyde in a 4:1 mixture of anhydrous DCM:MeOH (e.g., 5 mL for a 1 mmol scale).

  • Add benzylamine (1.1 eq) followed by acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in small portions over 10 minutes. Causality Note: Portion-wise addition controls the initial exothermic reaction and prevents over-reduction.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

Trustworthiness Check: The final product should be verifiable by ¹H NMR (disappearance of the aldehyde singlet, appearance of a new benzylic CH₂ singlet) and Mass Spectrometry (correct M+H⁺).

Application Note 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

Context: The Suzuki-Miyaura cross-coupling is a powerful method for forming C(sp²)-C(sp²) bonds.[10][11] While the fluorine on the ring is not a typical leaving group for cross-coupling, this core can be functionalized with a halide (Br or I) ortho or meta to the aldehyde, or the aldehyde itself can be converted to a triflate. This application note assumes a precursor, such as 2-Bromo-4-fluoro-3-morpholinobenzaldehyde, is used. This strategy allows for the synthesis of complex biaryl structures, which are prevalent in many classes of pharmaceuticals.[12]

Protocol: Synthesis of a Biaryl Aldehyde via Suzuki Coupling

This protocol describes a general procedure for coupling a bromo-substituted benzaldehyde with a generic arylboronic acid.

Materials:

  • 2-Bromo-4-fluoro-3-morpholinobenzaldehyde (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a flask, combine the bromo-aldehyde (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq). Safety Note: Palladium catalysts should be handled in a fume hood.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Causality Note: This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Add degassed solvents, 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degassing is crucial for reproducibility.

  • Heat the reaction mixture to 80-100°C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insight: The choice of palladium catalyst, ligand, and base can be critical and may require screening for optimization, especially with sterically hindered or electronically challenging coupling partners.[13][14]

Safety & Handling

As a professional researcher, adherence to safety protocols is paramount.

  • Hazard Statements: Based on analogous compounds like 3-Fluoro-4-(4-morpholinyl)benzaldehyde, expect potential hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.[15]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles (EN166 standard), lab coat, and chemical-resistant gloves.[15][16]

    • Avoid breathing dust/fumes.[15]

    • Wash hands thoroughly after handling.[17]

    • Ensure eyewash stations and safety showers are readily accessible.[15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[5][15]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15][17]

Conclusion

This compound is more than a simple reagent; it is a strategic platform for molecular design. Its pre-installed fluorine and morpholine groups offer a shortcut to compounds with desirable drug-like properties. By leveraging its aldehyde functionality through robust and reliable reactions like reductive amination and its potential for cross-coupling reactions, researchers can efficiently access novel and complex chemical matter. The protocols and insights provided herein are intended to serve as a foundation for innovation in drug discovery and materials science.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Fluoro-3-morpholinobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-Fluoro-3-morpholinobenzaldehyde and its subsequent derivatives, key intermediates in modern medicinal chemistry. The core of this protocol is a robust and efficient Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the mechanistic underpinnings of this strategy, explaining the critical roles of reagent selection and reaction conditions. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental procedures, troubleshooting advice, and methods for characterization to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Fluorinated Morpholinobenzaldehydes

In contemporary drug discovery, the strategic incorporation of specific functional groups is paramount for optimizing a molecule's pharmacological profile. The this compound scaffold is a prime example of intelligent molecular design.

  • The Morpholine Moiety: This saturated heterocycle is a privileged structure in medicinal chemistry. It is frequently introduced to parent molecules to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic properties such as absorption and distribution. Its presence can also facilitate crucial hydrogen bond interactions with biological targets.[1]

  • The Fluorinated Benzaldehyde Core: The inclusion of a fluorine atom can have a profound impact on a drug candidate's efficacy.[2] Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, enhance binding affinity to target proteins, and block sites of metabolic oxidation, thereby increasing the drug's half-life.[3] The aldehyde group serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations to build molecular complexity and generate libraries of derivatives for structure-activity relationship (SAR) studies.[3]

This guide focuses on the synthesis of the parent scaffold via a Nucleophilic Aromatic Substitution (SNAr) pathway, a cornerstone reaction in the synthesis of functionalized aromatic systems.[4]

The Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 3,4-difluorobenzaldehyde is achieved through an SNAr mechanism. This reaction is fundamentally different from SN1 or SN2 reactions and is particularly effective for electron-deficient aromatic rings.[5][6]

Mechanism Overview:

The SNAr reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile (morpholine) attacks the electron-deficient carbon atom bearing a leaving group (fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]

  • Elimination & Aromatization: The aromaticity is restored as the leaving group (fluoride ion) is expelled, resulting in the substituted product.

The success of this reaction is critically dependent on three factors:

  • A Good Leaving Group: Halides are common leaving groups. In SNAr, the reactivity order is often F > Cl > Br > I, which is the reverse of SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the target carbon more electrophilic.[6]

  • A Strong Nucleophile: Morpholine is a potent secondary amine nucleophile.

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (like the aldehyde group, -CHO) positioned ortho or para to the leaving group is crucial.[6] These groups activate the ring towards nucleophilic attack by withdrawing electron density and stabilizing the negatively charged Meisenheimer complex through resonance.[7] In the case of 3,4-difluorobenzaldehyde, the aldehyde group at C1 is para to the fluorine at C4, making the C4 position highly activated and the primary site of substitution.

Visualizing the Workflow

Synthesis_Workflow SM 3,4-Difluorobenzaldehyde Reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 100°C) SM->Reaction Morpholine Morpholine Morpholine->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Intermediate Meisenheimer Complex (Resonance Stabilized) Reaction->Intermediate forms Workup Work-up (Quench with H₂O, Precipitate) Reaction->Workup proceeds to Intermediate->Workup collapses to Purification Purification (Filtration & Recrystallization) Workup->Purification Product This compound Purification->Product Derivatives_Workflow Start This compound R1 Reductive Amination (+ R-NH₂ / NaBH(OAc)₃) Start->R1 R2 Wittig Reaction (+ Ph₃P=CHR) Start->R2 R3 Condensation (+ Hydrazine derivative) Start->R3 R4 Oxidation (+ KMnO₄ or similar) Start->R4 P1 Substituted Amines R1->P1 P2 Alkenes R2->P2 P3 Hydrazones R3->P3 P4 Carboxylic Acids R4->P4

References

Comprehensive Analytical Strategies for the Characterization of 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a suite of detailed application notes and robust analytical protocols for the comprehensive characterization of 4-Fluoro-3-morpholinobenzaldehyde (CAS 1197193-13-7), a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, quality control analysts, and drug development professionals, this document outlines a multi-technique approach encompassing spectroscopic, chromatographic, and thermal methods. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. The methods detailed herein are crafted to deliver unambiguous structural elucidation, purity assessment, and impurity profiling, thereby supporting the stringent quality requirements of the pharmaceutical industry.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde of increasing importance in medicinal chemistry. Its unique structural motifs—a reactive aldehyde group, a fluorine atom that can modulate physicochemical properties, and a morpholine ring prevalent in many bioactive molecules—make it a valuable building block for the synthesis of novel therapeutic agents.[1] Given its role as a critical starting material, a rigorous and multi-faceted analytical characterization is imperative to ensure the identity, purity, and stability of the compound, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides a logical, structured approach to its analysis, moving from structural confirmation to purity and thermal stability assessment.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₂[2]
Molecular Weight 209.22 g/mol [2]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 357.0 ± 42.0 °C[2]
Density (Predicted) 1.240 ± 0.06 g/cm³[2]
pKa (Predicted) 3.61 ± 0.40[2]

Note: Predicted values serve as a baseline for setting initial instrument parameters, particularly for thermal analysis and gas chromatography.

Spectroscopic Characterization: Structural Elucidation and Confirmation

Spectroscopic techniques provide the primary evidence for the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and environment.

Causality in NMR Analysis: The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and aldehyde groups and the electron-donating effect of the morpholine nitrogen. Coupling constants reveal through-bond proton-proton and proton-fluorine interactions, which are critical for assigning the substitution pattern on the aromatic ring.

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on sample solubility.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: ≥1024, to compensate for the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment, proton-decoupled.

    • Reference: An external reference like CFCl₃ (0 ppm) or a compound with a known shift.[3]

    • Rationale: ¹⁹F NMR is highly sensitive to the electronic environment, providing a clear signal for the single fluorine atom and can reveal long-range couplings.[4][5]

Expected Spectral Data:

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity & CouplingAssignment Rationale
¹H ~9.8sAldehyde proton (CHO), deshielded by the carbonyl group.[6]
~7.5-7.8mAromatic protons, complex splitting due to H-H and H-F couplings.
~3.8-3.9t, J ≈ 4-5 HzMorpholine protons adjacent to oxygen (-O-CH₂-).
~3.1-3.2t, J ≈ 4-5 HzMorpholine protons adjacent to nitrogen (-N-CH₂-).
¹³C ~190dAldehyde carbonyl carbon (C=O), may show small C-F coupling.[6]
~160d, ¹JCF ≈ 250 HzAromatic carbon directly bonded to fluorine (C-F).
~110-140variousOther aromatic carbons, showing smaller C-F couplings.
~66sMorpholine carbons adjacent to oxygen (-O-CH₂-).
~50sMorpholine carbons adjacent to nitrogen (-N-CH₂-).
¹⁹F -110 to -140mSingle fluorine on the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Causality in FTIR Analysis: The absorption of infrared radiation at specific frequencies corresponds to the vibrational energy of specific bonds (e.g., C=O, C-F, C-O-C). The position of these absorptions confirms the presence of the aldehyde, morpholine, and fluoro-aromatic moieties.

Protocol 2: FTIR Spectroscopic Analysis

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind to a fine powder and press into a transparent pellet.[7]

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition:

    • Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically sufficient.

    • Action: Acquire a background spectrum first, then the sample spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2820 and ~2720C-H StretchAldehyde (Fermi resonance doublet)[6]
~1700C=O StretchAromatic Aldehyde[6]
~1600, ~1500C=C StretchAromatic Ring
~1250-1100C-F StretchAryl-Fluoride
~1115C-O-C StretchMorpholine Ether

Chromatographic Analysis: Purity Determination and Impurity Profiling

Chromatographic methods are essential for separating the main compound from impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse method for purity analysis of non-volatile organic compounds.

Causality in HPLC Method Design: The choice of a C18 column provides good retention for the moderately polar this compound. A mobile phase of acetonitrile and water allows for the elution of the compound with good peak shape. An acidic modifier (like formic or phosphoric acid) is often used to protonate the morpholine nitrogen, ensuring consistent interaction with the stationary phase and symmetrical peaks.[8][9]

Protocol 3: Reverse-Phase HPLC for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile or a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation & Conditions:

    • System: HPLC with UV Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength maximum determined by a UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Potential Impurities to Monitor:

  • Starting Materials: 3,4-difluorobenzaldehyde, morpholine.

  • Isomeric Impurities: Positional isomers formed during synthesis.

  • Oxidation Product: 4-Fluoro-3-morpholinobenzoic acid.

HPLC_Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Given the compound's predicted boiling point of ~357 °C, GC analysis is feasible.

Causality in GC-MS Method Design: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable for this compound. The temperature program is designed to ensure the compound elutes without thermal degradation while providing good separation from any lower-boiling point impurities. Mass spectrometry provides definitive identification of separated components based on their mass fragmentation patterns. Although direct analysis is possible, derivatization of the morpholine moiety can be used to enhance volatility and sensitivity if needed, though it adds complexity.[10][11]

Protocol 4: GC-MS for Impurity Profiling

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

  • Instrumentation & Conditions:

    • System: GC coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 10 minutes.

    • MS Conditions:

      • Transfer Line Temp: 290 °C.

      • Ion Source Temp: 230 °C.[10]

      • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

      • Scan Range: 40-450 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST) and known standards.

GCMS_Workflow

Thermal Analysis: Stability and Composition

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's thermal properties, stability, and composition.[12]

Causality in Thermal Analysis: DSC measures heat flow to detect phase transitions like melting, which is a key indicator of purity. TGA measures mass loss as a function of temperature, revealing thermal decomposition points and the presence of volatile components like residual solvents or water.[13][14]

Protocol 5: DSC for Melting Point and Purity

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation & Conditions:

    • System: Differential Scanning Calorimeter.

    • Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A sharp melting peak is indicative of high purity.

Protocol 6: TGA for Thermal Stability

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation & Conditions:

    • System: Thermogravimetric Analyzer.

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition. Any mass loss at temperatures below 100-120 °C may indicate the presence of residual solvent or water.

Conclusion

The analytical protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. By systematically applying spectroscopic (NMR, FTIR), chromatographic (HPLC, GC-MS), and thermal (DSC, TGA) techniques, researchers and quality control professionals can confidently establish the identity, purity, and stability of this critical pharmaceutical intermediate. The emphasis on the rationale behind each method empowers the analyst to adapt and troubleshoot these protocols, ensuring robust and reliable results that meet the highest standards of scientific integrity and regulatory compliance.

References

Scalable Synthesis of 4-Fluoro-3-morpholinobenzaldehyde: A Detailed Guide to Robust and Efficient Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

4-Fluoro-3-morpholinobenzaldehyde is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. Its structural motif is found in compounds targeting a range of diseases, making its efficient and scalable production a critical concern for the pharmaceutical industry. This application note provides a comprehensive guide to the scalable synthesis of this aldehyde, focusing on a robust and economically viable method. We will delve into the mechanistic underpinnings of the chosen synthetic route, present a detailed, step-by-step protocol optimized for scale-up, and outline essential quality control and safety procedures. This document is intended for researchers, chemists, and process development professionals engaged in drug discovery and manufacturing.

Introduction and Strategic Importance

The morpholine moiety is a privileged scaffold in drug design, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity. When coupled with a substituted benzaldehyde, it provides a versatile handle for further chemical elaboration. This compound, in particular, leverages the unique electronic properties of the fluorine atom to influence molecular interactions and metabolic stability, making it a high-value intermediate.

The primary challenge in its production lies in developing a synthesis that is not only high-yielding but also scalable, safe, and cost-effective. Two principal strategies emerge for the formation of the crucial C-N bond:

  • Nucleophilic Aromatic Substitution (SNAr): This classical method involves the displacement of an activated leaving group (typically a halide) on an electron-deficient aromatic ring by a nucleophile. For this target molecule, the reaction between 3,4-difluorobenzaldehyde and morpholine is the most direct approach. The electron-withdrawing nature of the aldehyde group and the adjacent fluorine atom sufficiently activates the C3 position for nucleophilic attack by morpholine. This route is often preferred for industrial scale due to the relatively low cost of starting materials and the absence of expensive metal catalysts.[1][2]

  • Buchwald-Hartwig Amination: This modern palladium-catalyzed cross-coupling reaction offers a powerful alternative for forming C-N bonds.[3][4] It typically involves reacting an aryl halide (e.g., 3-bromo-4-fluorobenzaldehyde) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. While often providing excellent yields and broad substrate scope, the high cost of palladium and specialized ligands, coupled with the need for their stringent removal from the final product, can render this method less economically attractive for large-scale manufacturing.[5][6]

Considering the core requirements of scalability and industrial feasibility, this guide will focus on the Nucleophilic Aromatic Substitution (SNAr) pathway.

The SNAr Approach: Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Step 1: Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C3 position of 3,4-difluorobenzaldehyde. This position is activated by the strong electron-withdrawing effects of both the para-aldehyde group and the ortho-fluorine atom. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.

  • Step 2: Elimination and Re-aromatization: The aromaticity is restored by the expulsion of the fluoride leaving group from the C3 position. The fluoride ion is a competent leaving group in this context, and its departure is the rate-determining step. A base, such as potassium carbonate, is used to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.

Causality Behind Experimental Choices:

  • Starting Material: 3,4-Difluorobenzaldehyde is the ideal starting material. The fluorine at C3 is selectively displaced over the one at C4 because it is positioned ortho to the powerfully activating aldehyde group, making it more electrophilic.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is crucial. These solvents can solvate the cationic species (like K⁺ from the base) but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[7] Their high boiling points also allow the reaction to be conducted at elevated temperatures to increase the reaction rate.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base. It is sufficient to act as an acid scavenger for the HF produced without causing unwanted side reactions with the aldehyde functionality.

  • Temperature: The reaction typically requires heating (e.g., 80-120 °C) to overcome the activation energy for the formation of the Meisenheimer complex and subsequent elimination.

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Meisenheimer_Complex Meisenheimer Complex (Anionic) 3,4-Difluorobenzaldehyde->Meisenheimer_Complex Morpholine Morpholine Morpholine->Meisenheimer_Complex Nucleophilic Attack on C3 Product This compound Meisenheimer_Complex->Product Elimination of F⁻ & Re-aromatization Byproduct HF (Neutralized by Base) Meisenheimer_Complex->Byproduct

Caption: SNAr mechanism for the synthesis of the target compound.

Scalable Synthesis Protocol via SNAr

This protocol is designed for a laboratory scale of approximately 200g of product and can be linearly scaled for pilot and manufacturing batches with appropriate engineering controls.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesNotes
3,4-Difluorobenzaldehyde34036-07-2142.11142.1 g1.0Starting material. Purity >99%.
Morpholine110-91-887.12104.5 g (104.5 mL)1.2Nucleophile. Use 1.2 equivalents.
Anhydrous K₂CO₃584-08-7138.21207.3 g1.5Base. Use 1.5 equivalents. Ensure it is dry.
Dimethylformamide (DMF)68-12-273.091.0 L-Anhydrous grade solvent.
Deionized Water7732-18-518.02~5 L-For work-up and washing.
Isopropanol (IPA)67-63-060.10~1 L-For recrystallization.
Equipment
  • 5 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Heating/cooling circulator for the reactor jacket.

  • Addition funnel (optional, for adding morpholine).

  • Large Büchner funnel and vacuum flask for filtration.

  • Drying oven (vacuum or convection).

  • Standard laboratory glassware.

Step-by-Step Experimental Procedure

Visualizing the Experimental Workflow

Workflow Setup 1. Reactor Setup (Inert Atmosphere) Charge 2. Charge Reagents (DMF, K2CO3, Aldehyde) Setup->Charge Heat 3. Heat to 80°C Charge->Heat Add 4. Add Morpholine (Slowly, maintain T < 90°C) Heat->Add React 5. Reaction (100-110°C, 8-12h) Add->React Monitor 6. Monitor Progress (HPLC/TLC) React->Monitor Cool 7. Cool to RT Monitor->Cool Precipitate 8. Work-up: Quench (Add slowly to water) Cool->Precipitate Filter 9. Isolate Crude (Filter and wash solid) Precipitate->Filter Purify 10. Recrystallize (from Isopropanol) Filter->Purify Dry 11. Dry Product (Vacuum oven, 45-50°C) Purify->Dry QC 12. Final QC (NMR, HPLC, MP) Dry->QC

References

Application Notes & Protocols: 4-Fluoro-3-morpholinobenzaldehyde as a Versatile Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount for the efficient synthesis of novel therapeutic agents.[1] 4-Fluoro-3-morpholinobenzaldehyde has emerged as a particularly valuable scaffold due to the unique interplay of its three key functional components: a reactive aldehyde for condensation and cyclization, a morpholine ring as a prevalent pharmacophore, and a strategically positioned fluorine atom. The fluorine substituent is well-regarded for its ability to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides an in-depth exploration of the reactivity of this compound and presents detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic systems, including quinolines and quinazolinones.

Introduction: A Profile of a Privileged Scaffold

This compound is a trifunctionalized aromatic compound whose structure is pre-validated for utility in pharmaceutical R&D. Each component of the molecule serves a distinct and synergistic purpose, making it a powerful tool for constructing complex molecular architectures.

  • The Aldehyde Group (-CHO): As a classic electrophilic handle, the aldehyde group is the primary reactive site for a multitude of synthetic transformations. It readily participates in condensations, Schiff base formations, and multicomponent reactions (MCRs) that are foundational to the assembly of heterocyclic rings.[2]

  • The Morpholine Moiety: This saturated heterocycle is a common feature in numerous approved drugs. Its inclusion can improve aqueous solubility and pharmacokinetic profiles. As a strong electron-donating group ortho to the aldehyde, it significantly influences the electronic properties and reactivity of the aromatic ring.

  • The Fluorine Atom (-F): Positioned para to the electron-donating morpholine group and ortho to the electron-withdrawing aldehyde group, the fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr). This feature provides an additional vector for diversification. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's metabolic fate and target engagement.[4]

Physicochemical Properties

A summary of the key properties of this compound is provided below for reference.

PropertyValueReference
CAS Number 1197193-13-7[5]
Molecular Formula C₁₁H₁₂FNO₂[5]
Molecular Weight 209.22 g/mol [5]
Appearance White to off-white solid[5]
Boiling Point 357.0 ± 42.0 °C (Predicted)
Storage 2-8°C, Protect from light[5]
Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (PPE).

  • Hazard Statements: H302 (Harmful if swallowed)

  • Precautionary Statements: P264, P270, P330, P501

  • Pictograms: GHS07 (Harmful)

Application in Quinoline Synthesis via Friedländer Annulation

The Friedländer synthesis is a robust and direct method for constructing the quinoline scaffold, a core component of numerous pharmaceuticals, including the historic antimalarial drug quinine.[6] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester or malononitrile). The versatility of this compound makes it an excellent substrate for modified Friedländer-type reactions.

Mechanistic Rationale

The protocol described below utilizes a three-component, acid-catalyzed reaction between an aniline, this compound, and a β-ketoester. The reaction proceeds through two key stages:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate.

  • Michael Addition & Cyclization: The aniline performs a Michael addition into the unsaturated intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the fully aromatic quinoline ring system.

Caption: Generalized workflow for a three-component Friedländer-type quinoline synthesis.

Protocol 2.1: Synthesis of Ethyl 2-methyl-4-(4-fluoro-3-morpholinophenyl)quinoline-3-carboxylate

This protocol provides a representative method for synthesizing a substituted quinoline.

Materials:

  • This compound (1.0 equiv, 209 mg, 1.0 mmol)

  • Aniline (1.0 equiv, 93 mg, 1.0 mmol)

  • Ethyl acetoacetate (1.1 equiv, 143 mg, 1.1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.2 equiv, 38 mg, 0.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, aniline, ethyl acetoacetate, and ethanol.

  • Stir the mixture at room temperature to achieve a homogeneous solution or suspension.

  • Add p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Upon completion, allow the reaction to cool to room temperature.

  • Reduce the solvent volume to approximately 1-2 mL under reduced pressure.

  • Add 15 mL of cold water to the flask. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with an additional 10 mL of cold water.

  • Recrystallize the crude product from hot ethanol to yield the pure quinoline derivative as a crystalline solid.

  • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected outcome is a high-purity solid with a yield typically in the range of 70-85%.

Application in Quinazolinone Synthesis

Quinazolinones are a privileged class of N-heterocycles with a wide spectrum of biological activities, including anti-cancer, sedative, and anti-inflammatory properties.[7][8] A common and efficient synthetic route involves the condensation of a 2-aminobenzamide with an aldehyde, often followed by an oxidation step.[9][10]

Mechanistic Rationale

The reaction begins with the acid-catalyzed formation of a Schiff base (iminium ion) between the aldehyde and the aniline nitrogen of 2-aminobenzamide. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazolinone intermediate is then oxidized to the aromatic quinazolinone. Various oxidants can be used, or in some cases, air (O₂) is sufficient.

Quinazolinone_Workflow Start Reactants: This compound + 2-Aminobenzamide Step1 Step 1: Condensation (Schiff Base Formation) - H₂O Start->Step1 Step2 Step 2: Intramolecular Cyclization (Amide N attacks Imine C) Step1->Step2 Step3 Step 3: Oxidation (Dehydrogenation) - 2[H] Step2->Step3 End Product: 2-(4-Fluoro-3-morpholinophenyl) -quinazolin-4(3H)-one Step3->End

Caption: Key stages in the synthesis of a quinazolinone from an aldehyde.

Protocol 3.1: Microwave-Assisted Synthesis of 2-(4-Fluoro-3-morpholinophenyl)quinazolin-4(3H)-one

Microwave-assisted organic synthesis (MAOS) often accelerates reaction times, improves yields, and promotes greener chemistry by allowing for the use of eco-friendly solvents like water or ethanol.[9]

Materials:

  • This compound (1.0 equiv, 209 mg, 1.0 mmol)

  • 2-Aminobenzamide (1.0 equiv, 136 mg, 1.0 mmol)

  • Copper(II) acetate (0.1 equiv, 18 mg, 0.1 mmol)

  • Potassium persulfate (K₂S₂O₈) (2.0 equiv, 540 mg, 2.0 mmol)

  • Dimethylformamide (DMF) (4 mL)

Procedure:

  • Place this compound, 2-aminobenzamide, copper(II) acetate, and potassium persulfate into a 10 mL microwave reaction vessel equipped with a small magnetic stir bar.

  • Add DMF (4 mL) and seal the vessel with a cap.

  • Place the vessel in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at 120°C for 30 minutes. Ensure stirring is active throughout the reaction.

  • After the reaction is complete, cool the vessel to room temperature (e.g., using a compressed air stream).

  • Pour the reaction mixture into 25 mL of ice-cold water. A precipitate will form.

  • Stir the aqueous suspension for 15 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, washing thoroughly with water (3 x 10 mL).

  • Purify the solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol/water).

  • Self-Validation: The final product should be a pure solid, confirmed by melting point and spectroscopic analysis (NMR, MS). Yields for this microwave-assisted protocol are often in the 80-95% range.

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[11][12] This approach aligns with the principles of green chemistry by reducing waste and improving step economy. This compound is an ideal aldehyde component for various MCRs.

Protocol 4.1: One-Pot Synthesis of a Highly Substituted Pyridine Derivative

This protocol is based on a modified Hantzsch-type pyridine synthesis, a classic MCR.[13] It demonstrates how the aldehyde can be used to construct a complex dihydropyridine scaffold, which can then be oxidized to the corresponding pyridine.

Materials:

  • This compound (1.0 equiv, 209 mg, 1.0 mmol)

  • Ethyl acetoacetate (2.0 equiv, 260 mg, 2.0 mmol)

  • Ammonium acetate (1.2 equiv, 92 mg, 1.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Stir the mixture and heat to reflux for 6 hours. Monitor the formation of the dihydropyridine intermediate by TLC.

  • After the initial condensation is complete, cool the reaction mixture slightly.

  • Optional Oxidation Step: To form the aromatic pyridine, add an oxidizing agent such as ceric ammonium nitrate (CAN) (2.2 equiv) or iodine (1.2 equiv) and continue to reflux for another 2-4 hours until the dihydropyridine spot disappears on TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (25 mL) and water (25 mL).

  • Separate the organic layer, wash with saturated sodium thiosulfate solution (if iodine was used) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude oil or solid by silica gel column chromatography to obtain the pure pyridine product.

  • Self-Validation: Characterize the final product using NMR and MS to confirm the structure of the highly substituted pyridine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-morpholinobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental challenges. We will delve into the mechanistic underpinnings of the primary synthetic routes, providing not just protocols, but the scientific rationale to empower you to make informed decisions in your laboratory work.

Section 1: Synthesis Overview & Key Mechanistic Principles

The synthesis of this compound is typically approached via two primary strategies, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : This is the most direct and common route. It involves the reaction of a di-halogenated benzaldehyde, typically 3,4-difluorobenzaldehyde, with morpholine. The aldehyde group acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack.[1]

  • Route B: Vilsmeier-Haack Formylation : This route involves introducing the aldehyde group onto an existing morpholine-substituted aromatic ring, such as 1-fluoro-2-morpholinobenzene. The Vilsmeier-Haack reaction uses a specialized reagent (the "Vilsmeier reagent") to formylate electron-rich aromatic systems.[2][3][4]

Synthesis_Routes cluster_A Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_B Route B: Vilsmeier-Haack Formylation A_start 3,4-Difluorobenzaldehyde + Morpholine A_product This compound A_start->A_product Base (e.g., K2CO3) Solvent (e.g., DMF) B_start 1-Fluoro-2-morpholinobenzene B_product This compound B_start->B_product Vilsmeier Reagent (POCl3/DMF) followed by Hydrolysis

Caption: Primary synthetic pathways to this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred and why? A: The Nucleophilic Aromatic Substitution (SNAr) route (Route A) is often preferred for its operational simplicity, high regioselectivity, and the commercial availability of 3,4-difluorobenzaldehyde. The reaction proceeds cleanly because the fluorine atom para to the strongly electron-withdrawing aldehyde group is significantly more activated towards substitution than the fluorine at the meta position.[1][5]

Q2: My SNAr reaction is not proceeding to completion. What are the first things to check? A: The most common culprits are insufficient temperature, ineffective base, or moisture in the reaction. Ensure your reaction is heated adequately (often 100°C or higher) to overcome the activation energy.[6] The base (like anhydrous K₂CO₃) is critical for scavenging the HF produced and must be anhydrous. Finally, use an anhydrous, polar aprotic solvent like DMF or DMSO to facilitate the reaction.[6][7]

Q3: I'm seeing multiple spots on my TLC after the Vilsmeier-Haack reaction. What could they be? A: Besides your desired product and unreacted starting material, side products can arise from incomplete hydrolysis of the iminium salt intermediate, which is the direct product of the Vilsmeier-Haack reaction before aqueous workup.[2][8] Additionally, depending on the substrate's reactivity, concurrent chlorination of the aromatic ring can sometimes occur.[2]

Q4: What is the best way to purify the final product? A: The crude product is typically isolated by precipitation upon pouring the reaction mixture into ice water.[6] Subsequent purification is most effectively achieved by recrystallization from a suitable solvent like methanol or ethanol.[6] For very impure samples, silica gel column chromatography using a hexane/ethyl acetate gradient is a reliable method.[9]

Q5: Why is my yield low despite the complete consumption of the starting material? A: This often points to issues during the workup or product degradation. For the SNAr route, ensure the pH is properly adjusted during extraction to avoid losing the product, which has a basic morpholine moiety. For the Vilsmeier-Haack route, the hydrolysis step is critical; if it's too aggressive (e.g., high temperature or wrong pH), it can lead to decomposition. In both cases, pouring the reaction mixture into crushed ice is a standard and effective quenching method.[2][6]

Section 3: Troubleshooting Guide: Route A - Nucleophilic Aromatic Substitution (SNAr)

This route is valued for its directness. The key is activating the C-F bond para to the aldehyde for substitution by the morpholine nucleophile.

Detailed Experimental Protocol
  • To an oven-dried round-bottom flask, add 3,4-difluorobenzaldehyde (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the benzaldehyde.

  • Heat the reaction mixture to 100-110°C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.

  • A solid precipitate should form. Allow it to stand for at least one hour to maximize precipitation.[6]

  • Collect the solid by vacuum filtration, washing thoroughly with cold water.

  • Dry the crude product under vacuum. For higher purity, recrystallize from methanol.

Troubleshooting Common SNAr Issues

Issue ObservedPotential CauseRecommended Solution & Scientific Rationale
Low Conversion / No Reaction 1. Insufficient Temperature: The formation of the intermediate Meisenheimer complex is the rate-determining step and is energetically demanding.[5]2. Ineffective Base: The reaction generates HF, which can protonate the morpholine nucleophile, rendering it inactive. The base is required to neutralize this acid.[1]3. Solvent Issues: The solvent must be polar and aprotic to solvate the potassium carbonate and stabilize the charged intermediate without interfering with the nucleophile.1. Increase Temperature: Gradually increase the temperature to 120°C. Ensure the thermometer is accurately measuring the internal reaction temperature.[10]2. Verify Base Quality: Use freshly dried, finely powdered K₂CO₃. Ensure a stoichiometry of at least 2 equivalents. Alternative bases like Cs₂CO₃ can be more effective but are more expensive.3. Use Anhydrous Solvent: Employ anhydrous DMF or DMSO. Water can compete as a nucleophile and reduce reaction efficiency.
Dark Brown/Black Reaction Mixture 1. Decomposition: High temperatures (>130°C) for prolonged periods can cause decomposition of the aldehyde or solvent.2. Impure Reagents: Impurities in the starting benzaldehyde can lead to polymerization or side reactions.1. Lower Temperature: Reduce the reaction temperature to the optimal 100-110°C range. Do not overheat.2. Check Reagent Purity: Verify the purity of the 3,4-difluorobenzaldehyde by NMR or GC-MS before starting the reaction.
Difficult Purification / Oily Product 1. Incomplete Reaction: The presence of unreacted morpholine (a liquid) and starting material can make the product oily and difficult to crystallize.2. Insufficient Washing: Residual DMF can trap impurities and prevent proper crystallization.1. Drive Reaction to Completion: Ensure the reaction is complete via TLC before workup. If necessary, add a slight excess of morpholine (up to 1.5 eq) and extend the reaction time.2. Thorough Washing: After filtration, wash the crude solid extensively with deionized water to remove any residual DMF and inorganic salts.

digraph "SNAr_Troubleshooting" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial"];

start [label="Low Yield in SNAr Synthesis?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
check_conversion [label="Is TLC showing full\nconsumption of starting material?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Path for No/Low Conversion
no_conversion [label="Low Conversion", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_temp [label="Is Temperature >100°C?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
check_base [label="Is Base Anhydrous\n& in >2 eq excess?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
check_solvent [label="Is Solvent Anhydrous\nPolar Aprotic (DMF/DMSO)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
solution_increase_temp [label="ACTION:\nIncrease temperature to 100-110°C.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
solution_base [label="ACTION:\nUse freshly dried, powdered K2CO3.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
solution_solvent [label="ACTION:\nUse high-purity anhydrous solvent.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for Full Conversion
full_conversion [label="Full Conversion, Still Low Yield", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_workup [label="Was product precipitated\nin ice water?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
check_washing [label="Was crude solid washed\nthoroughly with water?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
solution_workup [label="ACTION:\nEnsure proper quenching and precipitation.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
solution_washing [label="ACTION:\nWash thoroughly to remove DMF/salts.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections
start -> check_conversion;
check_conversion -> no_conversion [label=" No"];
check_conversion -> full_conversion [label=" Yes"];

no_conversion -> check_temp;
check_temp -> check_base [label=" Yes"];
check_temp -> solution_increase_temp [label=" No"];
check_base -> check_solvent [label=" Yes"];
check_base -> solution_base [label=" No"];
check_solvent -> solution_solvent [label=" No"];

full_conversion -> check_workup;
check_workup -> check_washing [label=" Yes"];
check_workup -> solution_workup [label=" No"];
check_washing -> solution_washing [label=" No"];

}

Caption: Troubleshooting logic for the SNAr synthesis route.

Section 4: Troubleshooting Guide: Route B - Vilsmeier-Haack Formylation

This route is useful if the morpholine-substituted arene is more readily available than the difluorobenzaldehyde. The reaction hinges on the successful formation and reaction of the electrophilic Vilsmeier reagent.

Detailed Experimental Protocol
  • Vilsmeier Reagent Preparation: In a three-neck flask under nitrogen, cool anhydrous DMF (10 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 5°C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.[2]

  • Formylation: Add a solution of 1-fluoro-2-morpholinobenzene (1.0 eq) in a minimal amount of anhydrous solvent (e.g., CH₂Cl₂) to the pre-formed reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60-80°C. The optimal temperature depends on the substrate's reactivity.[3]

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Hydrolysis/Workup: Cool the reaction mixture to 0°C and carefully pour it onto a large excess of crushed ice. This step is highly exothermic.[2]

  • Stir the aqueous mixture vigorously for 1 hour. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7.[11]

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Troubleshooting Common Vilsmeier-Haack Issues
Issue ObservedPotential CauseRecommended Solution & Scientific Rationale
Low Yield / Reaction Failure 1. Vilsmeier Reagent Decomposition: The chloroiminium salt is highly sensitive to moisture.[12]2. Substrate is Not Electron-Rich Enough: The Vilsmeier reagent is a weak electrophile and requires a highly activated aromatic ring for the reaction to proceed efficiently.[11][13]3. Incomplete Hydrolysis: The initial product is an iminium salt, which must be hydrolyzed to the aldehyde. Incomplete hydrolysis will result in low yields of the desired product.[4][8]1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents. Prepare the Vilsmeier reagent in situ just before use.2. Verify Substrate Reactivity: Confirm that the starting material is sufficiently electron-rich. The morpholine group is a strong activating group, but other deactivating groups on the ring could inhibit the reaction.3. Optimize Workup: After quenching on ice, ensure the mixture is stirred for a sufficient time (e.g., 1 hour) before neutralization and extraction to allow for complete hydrolysis of the iminium intermediate.
Formation of Tar/Polymer 1. Incorrect Reagent Addition: Adding the substrate before the Vilsmeier reagent is fully formed or adding POCl₃ too quickly can lead to uncontrolled side reactions.2. Excessive Temperature: Overheating during the formylation step can cause decomposition of the electron-rich aromatic compound.1. Follow Correct Order of Addition: Always prepare the Vilsmeier reagent first at low temperature, then add the aromatic substrate.2. Maintain Temperature Control: Do not exceed 80°C. Monitor the internal temperature closely. For highly reactive substrates, the reaction may proceed efficiently at room temperature.[3]

Section 5: Data Summary & Optimization Parameters

Comparison of Synthetic Routes
ParameterRoute A: Nucleophilic Aromatic Substitution (SNAr)Route B: Vilsmeier-Haack Formylation
Starting Materials 3,4-Difluorobenzaldehyde, Morpholine1-Fluoro-2-morpholinobenzene, POCl₃, DMF
Key Reagents Anhydrous Base (K₂CO₃), Polar Aprotic Solvent (DMF)Phosphorus Oxychloride (POCl₃), DMF
Typical Yields Good to Excellent (75-90%)Moderate to Good (50-75%)
Pros High regioselectivity, operationally simple, common starting materials.Useful if the morpholine-substituted arene is readily available.
Cons Requires elevated temperatures, potential for solvent impurities to affect the reaction.Highly moisture-sensitive reagent, requires careful temperature control and hydrolytic workup.
Key Optimization Parameters
ParameterEffect on Yield & PurityScientific Rationale
Temperature Crucial for both routes. Too low leads to incomplete reaction; too high leads to decomposition.[10][14]Provides the necessary activation energy for the reaction but must be balanced to avoid side reactions and degradation of materials.
Solvent For SNAr, polar aprotic solvents (DMF, DMSO) are essential. For Vilsmeier-Haack, excess DMF can serve as both reagent and solvent.[7]Solvents stabilize charged intermediates (Meisenheimer complex in SNAr) and ensure reagent solubility. Anhydrous conditions are paramount.
Stoichiometry Excess morpholine (SNAr) or Vilsmeier reagent can help drive the reaction to completion but may complicate purification.Le Châtelier's principle. An excess of one reactant can increase the conversion of the other. However, this must be balanced with downstream purification challenges.
Reaction Time Insufficient time leads to low conversion. Reactions should be monitored by TLC to determine the optimal endpoint.Chemical reactions proceed at a finite rate. Monitoring ensures the reaction is stopped at peak product concentration before potential degradation occurs.
Workup Procedure Critical for both routes. Proper quenching, pH adjustment, and extraction are essential to isolate the product cleanly.The workup separates the desired product from unreacted reagents, byproducts, and catalysts. Improper technique can lead to significant yield loss.

References

Technical Support Center: Purification of 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Fluoro-3-morpholinobenzaldehyde (CAS No. 1197193-13-7)[1]. This resource is designed for researchers, chemists, and drug development professionals who handle this important synthetic intermediate. The purity of this compound is critical, as impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and complications in biological assays.[2]

This guide provides field-proven insights and troubleshooting solutions for common purification challenges, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile depends heavily on the synthetic route, which commonly involves a nucleophilic aromatic substitution (SNAr) reaction. Potential impurities include:

  • Unreacted Starting Materials: Such as 1,2-difluoro-4-nitrobenzene (or a related precursor) and morpholine.[3]

  • Isomeric Byproducts: Positional isomers may form depending on the reaction conditions and the precise nature of the starting materials.

  • Over-reacted Products: If other reactive sites are present, multiple substitutions could occur.

  • Hydrolysis Products: The aldehyde functional group can be susceptible to oxidation or other transformations if not handled properly.

  • Residual Solvents: Solvents used in the synthesis, like DMF or acetonitrile, may be present in the crude product.[4]

Q2: Which purification technique should I try first?

A2: For a solid compound like this compound, recrystallization is often the most efficient and scalable first-line purification method.[5] It is excellent for removing small amounts of impurities from a large amount of product. If recrystallization fails to achieve the desired purity or if the crude material contains a complex mixture of byproducts, flash column chromatography is the recommended next step.[6]

Q3: How should I properly store the purified this compound?

A3: The compound should be stored at refrigerated temperatures (around 4°C), protected from light, and preferably under an inert atmosphere like nitrogen to prevent degradation.[7] This minimizes the risk of oxidation of the aldehyde group and other potential decomposition pathways.

Q4: What methods are best for confirming the final purity of my product?

A4: A multi-technique approach is highly recommended for a comprehensive purity assessment.[8]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining purity and quantifying trace impurities. A reversed-phase C18 column is typically effective for substituted benzaldehydes.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the chemical structure and can reveal the presence of proton-bearing impurities. Quantitative NMR (qNMR) can be used to determine an absolute purity value.[8][9]

  • Melting Point Analysis: A sharp and narrow melting point range that matches the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the range.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with GC or LC, it is a powerful tool for identifying unknown impurities.[10]

Purification Workflow Overview

The following diagram outlines the general decision-making process for purifying crude this compound.

G cluster_start Start cluster_main_path Primary Purification cluster_alternative_path Secondary Purification cluster_end Finish Start Crude Solid Product Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check1 Assess Purity (TLC, HPLC, MP) Recrystallization->Purity_Check1 Chromatography Perform Flash Column Chromatography Purity_Check1->Chromatography Purity Not OK End_Product Pure Product (>98%) Purity_Check1->End_Product Purity OK Purity_Check2 Assess Purity (TLC, HPLC, MP) Chromatography->Purity_Check2 Purity_Check2->Recrystallization Still Impure (Re-evaluate) Purity_Check2->End_Product Purity OK Store Store Properly End_Product->Store

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice. This is common when the solution is too concentrated, the cooling is too rapid, or the boiling point of the solvent is higher than the melting point of the solute.[11]

  • Causality: The high concentration of the solute and rapid temperature drop cause the molecules to crash out of solution faster than they can arrange themselves into an ordered crystal structure.

  • Solution:

    • Re-heat the mixture until the oil completely redissolves.

    • Add a small amount (10-20% more) of hot solvent to decrease the concentration.

    • Allow the solution to cool very slowly. Insulate the flask with glass wool or paper towels to slow heat loss.

    • If it persists, consider switching to a lower-boiling point solvent or a mixed-solvent system.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This indicates that the solution is not supersaturated, either because it's too dilute or because crystal nucleation has not been initiated.[5]

  • Causality: For crystallization to occur, molecules must collide in the correct orientation to form a stable "seed" crystal. This process can be slow to start.

  • Solution (in order of preference):

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic glass fragments can act as nucleation sites.[5]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to initiate crystallization.[5]

    • Reduce Solvent Volume: Remove the flask from the ice bath and gently evaporate some of the solvent using a stream of air or nitrogen. This will increase the concentration. Then, attempt to cool again.

    • Cool for Longer: Sometimes, crystallization simply requires more time at a low temperature. Store the flask in a refrigerator (4°C) overnight.

Column Chromatography Issues

Q: My compound is streaking down the column instead of forming a tight band. Why?

A: Streaking, or "tailing," leads to poor separation and is often caused by overloading the column or poor solubility of the compound in the mobile phase.

  • Causality: If the sample is too concentrated at the point of loading, it cannot form a uniform band. If the compound is not very soluble in the eluent, it will continuously dissolve and re-adsorb as it moves down the column, smearing the band.

  • Solution:

    • Reduce the Load: Use less crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Improve Loading Technique: Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and evaporate the solvent to create a dry powder. This "dry loading" method ensures the sample is introduced to the column in a very fine, uniform band.

    • Adjust Mobile Phase: Consider adding a small percentage (0.1-1%) of a modifier like triethylamine if your compound is basic (due to the morpholine nitrogen) or acetic acid if it's acidic to improve band shape.

Q: I can't separate my product from an impurity. The spots are too close on TLC. What should I do?

A: The resolving power of your chromatographic system is insufficient. This means the difference in how strongly the two compounds stick to the stationary phase is too small for the chosen mobile phase.[6]

  • Causality: The polarity of the eluent is not optimized to exploit the polarity differences between your product and the impurity.

  • Solution:

    • Decrease Eluent Polarity: If the spots are moving too high up the TLC plate (high Rf), your eluent is too polar. Reduce the proportion of the polar solvent (e.g., switch from 30% ethyl acetate in hexane to 20%). This will increase the interaction with the silica and improve separation.

    • Change Solvents: Sometimes, a different solvent system will provide better selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol might change the specific interactions and improve separation.

    • Try a Different Stationary Phase: While silica gel is most common, alumina (which comes in acidic, basic, and neutral forms) or reversed-phase silica (C18) can offer different selectivities for difficult separations.[6]

Experimental Protocols

Protocol 1: Recrystallization

This protocol assumes the presence of non-polar impurities, making a polar solvent like ethanol a good starting point.

ParameterRecommendation
Solvent Choice Ethanol, Methanol, Isopropanol, or Ethyl Acetate/Hexane mixture.[12]
Apparatus Erlenmeyer flask, condenser, heat source (hot plate), Buchner funnel.

Procedure:

  • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen solvent (e.g., 20 mL of ethanol) to the flask, just enough to cover the solid.

  • Attach a condenser and gently heat the mixture to boiling while stirring.[13]

  • Add more hot solvent dropwise until all the solid just dissolves. Avoid adding excess solvent, as this will reduce your final yield.[5]

  • If the solution is colored by impurities, you may perform a hot filtration at this stage.

  • Remove the flask from the heat source, remove the condenser, and cover the flask with a watch glass. Allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Flash Column Chromatography

This is a standard protocol for purifying moderately polar organic compounds.

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh).[6]
Mobile Phase A gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and increasing to 40%).
Apparatus Glass column, silica gel, pump or air pressure, fraction collector.

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate/Hexane).

  • Load the Sample: Dissolve the crude product (e.g., 1.0 g) in a minimal volume of dichloromethane. Add ~2 g of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute: Gently add the mobile phase to the top of the column and apply pressure to begin elution.[6]

  • Collect Fractions: Collect the eluent in small fractions (e.g., 20 mL tubes).

  • Monitor Progress: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Purity Assessment Data

The following table summarizes key analytical techniques for final purity validation.

Analytical TechniquePurposeTypical Conditions
HPLC Quantify purity and detect trace impuritiesColumn: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).[2] Mobile Phase: Isocratic or gradient of Methanol/Water or Acetonitrile/Water.[2][14] Detection: UV at 254 nm.[2]
¹H NMR Structural confirmation and impurity identificationSolvent: CDCl₃ or DMSO-d₆. Internal Standard (for qNMR): Maleic Anhydride or similar.[8]
Melting Point Assess purity based on physical propertiesCalibrated melting point apparatus. Compare the observed range to the literature value. A narrow range (<2°C) indicates high purity.[5]

References

Technical Support Center: 4-Fluoro-3-morpholinobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-3-morpholinobenzaldehyde. This guide is structured as a series of troubleshooting questions and in-depth answers to address common issues encountered during the synthesis and subsequent reactions of this versatile intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Synthesis and Purity Issues

The quality of your starting material is paramount. Most issues in subsequent steps can be traced back to impurities generated during the synthesis of this compound itself. The most common route involves the nucleophilic aromatic substitution (SNAr) of 3,4-difluorobenzaldehyde with morpholine.

FAQ 1: My synthesis of this compound from 3,4-difluorobenzaldehyde results in a significant, inseparable impurity. What is it and how can I avoid it?

Answer: This is a classic regioselectivity problem. The impurity is almost certainly the isomeric byproduct, 2-Fluoro-5-morpholinobenzaldehyde .

Causality: In the starting material, 3,4-difluorobenzaldehyde, both fluorine atoms are activated towards nucleophilic aromatic substitution by the electron-withdrawing aldehyde group.

  • Position 4 (para to aldehyde): This position is strongly activated, leading to your desired product.

  • Position 3 (meta to aldehyde): This position is less activated. However, under forcing conditions (high temperatures, prolonged reaction times), substitution at this position can and does occur, leading to the undesired isomer.

The morpholine nucleophile will preferentially attack the more electronically deficient C4 position. However, the energy difference between the two transition states is not insurmountable, and competitive substitution at C3 is a common side reaction.

Troubleshooting Protocol:

  • Temperature Control: Maintain the reaction temperature strictly as recommended, typically around 100°C in a solvent like DMF.[1] Avoid excessive heating, which provides the activation energy needed to form the less-favored isomer.

  • Stoichiometry: Use a modest excess of morpholine (e.g., 1.5 equivalents). A large excess does not significantly improve the reaction rate but can complicate purification.

  • Base Selection: Anhydrous potassium carbonate is a standard, effective base for this transformation.[1] It acts as a scavenger for the HF generated in situ.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slow accumulation of the thermodynamic byproduct.

  • Purification: If the byproduct does form, separation can be challenging due to similar polarities. Recrystallization from a solvent system like methanol/water is often effective for enriching the desired isomer.[1]

Visualization of Isomer Formation:

G SM1 3,4-Difluorobenzaldehyde P1 Desired Product This compound SM1->P1  Attack at C3 (Major Pathway) BP1 Isomeric Byproduct 2-Fluoro-5-morpholinobenzaldehyde SM1->BP1  Attack at C4 (Minor Pathway) SM2 Morpholine G cluster_main Reaction Pathway Start Protected Aldehyde Substrate Lith ortho-Lithiated Intermediate Start->Lith Deprotonation (e.g., LDA, -78°C) Benzyne Benzyne Intermediate (Highly Reactive) Lith->Benzyne Elimination of LiF (Fast, even at low temp) End Complex Mixture / Polymerization Benzyne->End Non-selective Trapping G cluster_workflow Troubleshooting & Identification Workflow Start Crude Reaction Mixture TLC 1. TLC Analysis (Assess complexity) Start->TLC LCMS 2. LC-MS Analysis (Get MW of components) TLC->LCMS Hypo 3. Formulate Hypothesis (e.g., Isomer? Dimer? Dehalogenation?) LCMS->Hypo Purify 4. Purification (Column Chromatography / Prep-HPLC) Hypo->Purify NMR 5. NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Confirm structure) Purify->NMR End Byproduct Identified NMR->End

References

Technical Support Center: Synthesis of 3-Fluoro-4-(morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(morpholinyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to address the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthesis.

A Note on Nomenclature and Synthesis Strategy

The target molecule, 3-Fluoro-4-(morpholinyl)benzaldehyde , is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The most common strategy involves reacting morpholine with an aryl halide that is "activated" towards nucleophilic attack. This activation is achieved by placing strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[2]

For this target, a logical precursor is a benzaldehyde with a leaving group at the C4 position and activating groups that render this position electrophilic. A common and effective starting material is 4-Fluoro-3-nitrobenzaldehyde or 3,4-difluorobenzaldehyde . In these cases, the aldehyde group (at C1) and the nitro or fluoro group (at C3) work in concert to activate the C4 position for attack by the nitrogen atom of morpholine.

Core Synthesis Protocol: A Validated Starting Point

This protocol describes a standard procedure for the synthesis of 3-Fluoro-4-(morpholinyl)benzaldehyde from 4-Fluoro-3-nitrobenzaldehyde. It serves as a baseline for the troubleshooting discussion that follows.

Experimental Protocol: SNAr Reaction

Materials:

  • 4-Fluoro-3-nitrobenzaldehyde

  • Morpholine[3]

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-3-nitrobenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 5-10 mL per mmol of starting material).

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 100-120 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-24 hours). A common eluent system is 3:1 hexanes:ethyl acetate.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into ice-water (10x the volume of DMF used). A precipitate should form.

  • Extraction: If a solid precipitates, it can be collected by filtration. Alternatively, if an oil forms or precipitation is incomplete, extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.[4][5]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Section 1: Low or No Product Yield
Q1: My reaction shows no conversion of the starting material after several hours. What are the likely causes?

A1: A stalled reaction is typically due to issues with activation energy or reagent quality. Here is a checklist of probable causes:

  • Insufficient Temperature: The SNAr reaction requires overcoming a significant energy barrier to form the intermediate Meisenheimer complex, which temporarily breaks the ring's aromaticity.[6] If the temperature is too low (e.g., <90 °C), the reaction may not proceed at a reasonable rate. Action: Ensure your oil bath or heating mantle is calibrated and maintaining the target temperature of 100-120 °C.

  • Inactive Base: Potassium carbonate acts as a scavenger for the HF that is formally eliminated during the reaction. It must be anhydrous and of good quality. Clumpy or old K₂CO₃ may have absorbed moisture, reducing its efficacy. Action: Use freshly opened, anhydrous K₂CO₃, or dry your existing stock in an oven (>150 °C) for several hours before use.

  • Wet Solvent/Reagents: Water can interfere with the reaction. Morpholine is hygroscopic and DMF is notoriously difficult to keep dry.[7] Water can deactivate the base and compete with morpholine as a nucleophile under harsh conditions. Action: Use a new, sealed bottle of anhydrous DMF. Ensure your morpholine is dry.

  • Poor Substrate Activation: If you are using a substrate other than one with a strong EWG (like -NO₂) para or ortho to the leaving group, the ring may not be sufficiently electron-poor to react. The reaction is significantly slower or may not work at all if the EWG is in the meta position.[8]

Q2: My reaction worked, but the final yield is very low (<30%). How can I optimize it?

A2: Low yields often point to incomplete conversion, side reactions, or mechanical losses during work-up and purification.

  • Reaction Time & Stoichiometry: Ensure the reaction has gone to completion by TLC. If starting material remains, consider extending the reaction time. Using a slight excess of the nucleophile (morpholine, 1.2-1.5 eq) can help drive the reaction to completion.

  • Work-up Losses: The product, 3-Fluoro-4-(morpholinyl)benzaldehyde, has some solubility in water. During the work-up, pouring the DMF solution into a large volume of ice-water is crucial to precipitate the product effectively.[4] If you extract with an organic solvent, ensure you perform multiple extractions (at least 3) to maximize recovery from the aqueous phase.

  • Choice of Base: While K₂CO₃ is standard, a stronger base like sodium hydride (NaH) can be used to pre-form the morpholide anion, which is a more potent nucleophile. However, this requires strictly anhydrous conditions and may lead to more side products if not controlled carefully.

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of checks to perform when troubleshooting a low-yielding reaction.

LowYield_Troubleshooting Start Low or No Yield Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC SM_Present Is Starting Material (SM) Present? Check_TLC->SM_Present Yes_SM Incomplete Conversion SM_Present->Yes_SM  Yes No_SM SM Consumed, Low Isolated Yield SM_Present->No_SM  No Troubleshoot_Reaction Troubleshoot Reaction Conditions Yes_SM->Troubleshoot_Reaction Troubleshoot_Workup Troubleshoot Work-up/Purification No_SM->Troubleshoot_Workup Temp Increase Temperature/Time Troubleshoot_Reaction->Temp Reagents Verify Reagent Quality (Dryness, Purity) Troubleshoot_Reaction->Reagents Stoich Check Stoichiometry Troubleshoot_Reaction->Stoich Extraction Optimize Extraction Protocol Troubleshoot_Workup->Extraction Precipitation Optimize Precipitation Troubleshoot_Workup->Precipitation Purification Review Purification Method Troubleshoot_Workup->Purification

Caption: A decision tree for diagnosing the cause of low product yield.

Section 2: Impure Product & Purification Challenges
Q1: My crude product is a dark, oily residue instead of the expected solid. What could have caused this?

A1: The expected product is a solid. An oily or dark crude product suggests the presence of significant impurities or decomposition.

  • Residual DMF: DMF has a high boiling point (153 °C) and can be difficult to remove completely on a rotary evaporator, especially without a high-vacuum pump. The aqueous work-up with multiple water washes is critical to remove it. Action: Ensure you are using sufficient water during the work-up and washing the organic extracts thoroughly.

  • Decomposition: Heating the reaction for an excessively long time or at too high a temperature (>130-140 °C) can lead to the decomposition of the starting material or product, which often results in dark, tarry substances.

  • Side Reactions: If using a di-substituted starting material like 3,4-difluorobenzaldehyde, prolonged reaction times or excess morpholine could lead to a di-substituted product, which may have different physical properties.

Q2: What is the most effective way to purify the final product?

A2: The two primary methods are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities if your crude product is mostly clean and solid.

    • Protocol: Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate). Slowly cool the solution to room temperature, then in an ice bath, to allow crystals to form. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: This method is necessary if the crude product is an oil or contains multiple, similarly soluble impurities.

    • Protocol: A typical stationary phase is silica gel. The mobile phase (eluent) should be chosen based on TLC analysis. A gradient of hexanes and ethyl acetate is a good starting point (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).[5] The product will elute as the polarity increases.

Table 1: Reagent and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
4-Fluoro-3-nitrobenzaldehydeC₇H₄FNO₃169.11White to yellowish solid45-47
MorpholineC₄H₉NO87.12Colorless liquid-5
3-Fluoro-4-(morpholinyl)benzaldehydeC₁₁H₁₂FNO₂209.22SolidNot widely reported, but expected to be a solid

Data sourced from Sigma-Aldrich[9] and PubChem[7].

Section 3: Reaction Mechanism & Analysis
Q1: Can you illustrate the mechanism for this SNAr reaction?

A1: Certainly. The reaction proceeds via a two-step addition-elimination mechanism. The key is the formation of a resonance-stabilized negative intermediate called a Meisenheimer complex.

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution

This diagram shows the attack of morpholine on 4-fluoro-3-nitrobenzaldehyde, formation of the Meisenheimer complex, and subsequent elimination of the fluoride ion.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Causality Explained:

  • Step 1 (Addition): The nitrogen of morpholine (a nucleophile) attacks the electron-deficient carbon bearing the fluorine atom (the leaving group). This carbon is electrophilic because the potent electron-withdrawing effects of the para-aldehyde and ortho-nitro groups pull electron density away from it. This is the slow, rate-determining step because it breaks the aromaticity of the ring.[6]

  • Meisenheimer Complex (C): The resulting intermediate is a resonance-stabilized carbanion. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro and aldehyde groups. This stabilization is why having EWGs in the ortho/para positions is essential for the reaction to proceed efficiently.[2]

  • Step 2 (Elimination): The aromaticity is restored by the elimination of the leaving group, fluoride. This step is fast. Fluoride is an effective leaving group in SNAr (in contrast to SN1/SN2 reactions) because the C-F bond cleavage occurs after the rate-determining step. In fact, the high electronegativity of fluorine enhances the electrophilicity of the carbon it's attached to, speeding up the initial nucleophilic attack.[6][10]

References

Technical Support Center: Ensuring the Stability of 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Fluoro-3-morpholinobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for maintaining the stability and purity of this versatile chemical intermediate. Here, we address common challenges and questions through detailed FAQs and experimental protocols, ensuring the integrity of your research and development processes.

I. Understanding the Stability Profile of this compound

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its chemical structure, featuring an aromatic aldehyde and a morpholine moiety, presents unique stability considerations. The aldehyde group is susceptible to oxidation, while the morpholine ring can exhibit pH-dependent behavior. Understanding these liabilities is the first step toward preventing degradation and ensuring reproducible experimental outcomes.

II. Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during the handling, storage, and use of this compound.

Question: I've noticed a decrease in the purity of my this compound sample over time. What is the likely cause and how can I prevent it?

Answer: The most common cause of purity degradation in this compound is the oxidation of the aldehyde group to a carboxylic acid, forming 4-fluoro-3-morpholinobenzoic acid. This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]

To prevent oxidative degradation, implement the following best practices:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon.[3][4] This minimizes contact with oxygen.

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidation.[5]

  • Temperature Control: Store the compound at the recommended temperature, typically 2-8°C, to slow down the rate of chemical degradation.[6] Avoid repeated freeze-thaw cycles.

  • Proper Sealing: Ensure the container is tightly sealed to prevent moisture and air from entering. Use of septum-capped vials is recommended for repeated access.[3]

Question: My reaction yield is inconsistent when using this compound from a previously opened bottle. Could this be a stability issue?

Answer: Yes, inconsistent reaction yields are a strong indicator of reagent degradation. The presence of the primary degradation product, 4-fluoro-3-morpholinobenzoic acid, can interfere with your reaction by altering the stoichiometry and potentially participating in side reactions.

To troubleshoot this issue:

  • Purity Assessment: Re-analyze the purity of your this compound sample using a validated analytical method, such as the HPLC-UV protocol detailed in Section V.

  • Purification: If the purity is found to be compromised, you may need to purify the material before use. Recrystallization from a suitable solvent system can be an effective method.

  • Use a Fresh Sample: For critical applications, it is always advisable to use a fresh, unopened sample of the reagent to ensure the highest purity and reactivity.

Question: I am working in an acidic/basic reaction medium. How does pH affect the stability of this compound?

Answer: The morpholine moiety in this compound is a weak base and can be protonated under acidic conditions.[7] This can alter the compound's solubility and electronic properties, potentially affecting its reactivity and stability. While the morpholine ring itself is generally stable, extreme pH conditions, especially when combined with elevated temperatures, can lead to hydrolytic degradation pathways.[8] It is recommended to perform small-scale trial reactions to assess the compound's stability in your specific reaction conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation product is 4-fluoro-3-morpholinobenzoic acid, formed through the oxidation of the aldehyde group. Other minor degradation products may arise from photolytic or hydrolytic pathways, but the carboxylic acid is the most commonly observed impurity.

Q2: What is the recommended storage condition for long-term stability?

A2: For long-term storage, it is recommended to store this compound at 2-8°C under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-proof container.[6]

Q3: How can I monitor the purity of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is the recommended approach for monitoring purity. A detailed protocol is provided in Section V. Additionally, ¹⁹F NMR spectroscopy can be a powerful tool for detecting and quantifying fluorinated degradation products.[9][10][11]

Q4: Is it necessary to handle this compound in a glovebox?

A4: While a glovebox provides the ideal inert environment, it is not always necessary for short-term handling.[5] If a glovebox is not available, you can handle the compound in a fume hood by employing techniques to minimize air exposure, such as using a nitrogen-flushed Schlenk line and septum-sealed flasks.[4]

IV. Key Degradation Pathways

The stability of this compound is primarily influenced by oxidative and photolytic degradation. The following diagram illustrates the main degradation pathway.

This compound This compound 4-fluoro-3-morpholinobenzoic acid 4-fluoro-3-morpholinobenzoic acid This compound->4-fluoro-3-morpholinobenzoic acid Oxidation (O₂, light, heat)

Caption: Primary degradation pathway of this compound.

V. Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound and its primary degradation product, 4-fluoro-3-morpholinobenzoic acid.

Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System Standard analytical HPLC with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient)
Gradient 30% to 90% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm
Injection Vol. 10 µL

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.

    • Prepare a stock solution of 4-fluoro-3-morpholinobenzoic acid reference standard at 1 mg/mL in acetonitrile.

    • From the stock solutions, prepare working standards at various concentrations to establish a calibration curve.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak areas for this compound and 4-fluoro-3-morpholinobenzoic acid.

    • Calculate the purity of the sample and the concentration of the degradation product using the calibration curve.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.[12][13]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all samples by the validated HPLC-UV method (Protocol 1).

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Sample This compound (1 mg/mL solution) Acid Acid Hydrolysis (1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (1N NaOH, 60°C) Sample->Base Oxidation Oxidative Degradation (3% H₂O₂) Sample->Oxidation Thermal Thermal Degradation (105°C, solid) Sample->Thermal Photo Photolytic Degradation (UV light) Sample->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for a forced degradation study.

Protocol 3: Synthesis of 4-fluoro-3-morpholinobenzoic acid

This protocol describes the oxidation of this compound to its corresponding carboxylic acid for use as an analytical standard.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.

  • Oxidation: Add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃).

  • Acidification: Acidify the reaction mixture with a mineral acid (e.g., 2N HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 4-fluoro-3-morpholinobenzoic acid.

VI. Data Summary

The following table summarizes the expected stability of this compound under various conditions.

ConditionExpected StabilityPrimary Degradation Product
Ambient (Air, Light) Low4-fluoro-3-morpholinobenzoic acid
Inert Atmosphere, 2-8°C, Dark HighMinimal degradation
Acidic (1N HCl, 60°C) ModeratePotential for hydrolysis and salt formation
Basic (1N NaOH, 60°C) Low to ModeratePotential for hydrolysis and other base-catalyzed reactions
Oxidative (3% H₂O₂) Low4-fluoro-3-morpholinobenzoic acid
Thermal (105°C) ModeratePotential for decomposition
Photolytic (UV light) LowVarious photoproducts, including the benzoic acid derivative

VII. Conclusion

The stability of this compound is critical for its successful application in research and development. By understanding its degradation pathways and implementing proper handling and storage procedures, researchers can ensure the integrity and purity of this important building block. This guide provides a comprehensive resource for troubleshooting common stability issues and offers validated protocols for monitoring and maintaining the quality of this compound.

References

Challenges in the scale-up of 4-Fluoro-3-morpholinobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-3-morpholinobenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the scale-up of this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of common issues and their resolutions.

Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is robustly achieved through a two-stage process. The first stage involves the construction of the key intermediate, 3-Fluoro-4-morpholinoaniline , followed by a formylation reaction to introduce the aldehyde functionality. This guide is structured to address challenges in both stages of this workflow.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Formylation A 3,4-Difluoronitrobenzene + Morpholine B SNAr Reaction (Nucleophilic Aromatic Substitution) A->B C 4-(2-fluoro-4-nitrophenyl)morpholine B->C D Nitro Group Reduction C->D E 3-Fluoro-4-morpholinoaniline D->E F 3-Fluoro-4-morpholinoaniline G Vilsmeier-Haack Formylation F->G H This compound G->H

Caption: Overall synthetic workflow for this compound.

Part 1: Troubleshooting the Synthesis of 3-Fluoro-4-morpholinoaniline (Intermediate)

This section addresses common questions and challenges encountered during the synthesis of the key aniline intermediate. The primary route involves a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro group reduction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the regioselectivity in the reaction between 3,4-difluoronitrobenzene and morpholine?

This is an excellent question that goes to the heart of the reaction's mechanism. The reaction is a Nucleophilic Aromatic Substitution (SNAr), which is facilitated by the presence of a strong electron-withdrawing group on the aromatic ring.[3]

  • Causality: The nitro group (-NO₂) is powerfully electron-withdrawing. Its influence is most strongly felt at the ortho and para positions relative to its own position. In 3,4-difluoronitrobenzene, the fluorine at C4 is para to the nitro group, while the fluorine at C3 is meta.

  • Mechanism: The para C4 position is significantly more electron-deficient (electrophilic) than the C3 position. Consequently, the nucleophilic attack by morpholine occurs preferentially at C4, displacing the fluoride leaving group. This regioselectivity is a foundational principle of SNAr chemistry on substituted nitrobenzenes.[4][5]

Q2: During scale-up of the SNAr reaction, we are experiencing significant product precipitation, leading to reactor blockages. How can this be mitigated?

This is a classic solid-handling challenge in process chemistry. The product, 4-(2-fluoro-4-nitrophenyl)morpholine, has limited solubility in many common solvents, and its formation, along with inorganic fluoride salts, can create a thick slurry that is difficult to manage.[3]

  • Troubleshooting Steps:

    • Solvent Selection: While acetonitrile is used in lab-scale preparations, a higher-boiling solvent with better solvating power for the product might be necessary at scale. Consider solvents like DMSO or NMP, but be mindful of downstream processing and removal.

    • Temperature Control: Maintaining a consistent and optimized reaction temperature can help control the rate of precipitation.

    • Advanced Reactor Technology: For kilo-scale production, transitioning from a batch reactor to a Continuous Stirred-Tank Reactor (CSTR) system is highly effective. A CSTR is designed to handle slurries and solids, preventing the blockages that plague tubular or batch reactors.[3]

Q3: We are struggling with the nitro reduction step. Catalytic hydrogenation gives inconsistent yields, while the Fe/NH₄Cl method produces significant iron sludge waste. What are the best practices for scale-up?

The choice of reduction method is a critical decision that balances efficiency, cost, and environmental impact.

  • For Catalytic Hydrogenation (e.g., Pd/C):

    • Catalyst Poisoning: The most common cause of failure is catalyst poisoning. Sulfur-containing impurities in the starting material or morpholine can deactivate the palladium catalyst. Ensure high-purity reagents.

    • Mass Transfer Limitations: At scale, ensuring efficient mixing for the three-phase system (solid catalyst, liquid substrate, hydrogen gas) is crucial. Use appropriate agitation and ensure adequate hydrogen pressure and uptake is monitored.

  • For Metal/Acid Reduction (e.g., Fe/NH₄Cl):

    • Waste Management: This method is robust but generates iron oxide sludge, which is a significant disposal issue.[2]

    • Alternative: Consider transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate with a Pd/C catalyst. This avoids the need for high-pressure hydrogen gas and often results in a cleaner reaction profile with easier work-up.

Part 2: Troubleshooting the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and efficient method for formylating electron-rich aromatic compounds like 3-Fluoro-4-morpholinoaniline.[6][7] However, it requires careful control of reaction conditions.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Electrophilic Attack Aniline 3-Fluoro-4-morpholinoaniline Aniline->Iminium Product This compound Iminium->Product H2O H₂O (Work-up) H2O->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs)

Q1: Our Vilsmeier-Haack formylation is giving yields below 50%. What is the most critical parameter to investigate?

Moisture. The Vilsmeier reagent is extremely sensitive to water.[8] This is, without question, the most common failure point.

  • Causality: The chloroiminium ion (Vilsmeier reagent) is a highly reactive electrophile. Water acts as a nucleophile and will rapidly quench the reagent, rendering it incapable of formylating the aniline substrate.

  • Troubleshooting Workflow:

    • Reagents & Solvents: Use anhydrous grade DMF. Ensure the phosphorus oxychloride (POCl₃) is fresh and has been handled under inert conditions (e.g., nitrogen or argon).

    • Glassware: All glassware must be rigorously dried (oven or flame-dried under vacuum) before use.

    • Atmosphere: Maintain a dry, inert atmosphere (N₂ or Ar) throughout the formation of the Vilsmeier reagent and the subsequent reaction with the aniline.

Q2: We are observing the formation of a dark, tar-like substance in the reaction mixture, complicating purification. What causes this and how can it be prevented?

The formation of polymeric material or resin is often due to excessive heat or incorrect stoichiometry.[9]

  • Causality: The Vilsmeier-Haack reaction is exothermic, particularly during the formation of the reagent from DMF and POCl₃. Uncontrolled temperature increases can lead to side reactions and degradation of the electron-rich aniline substrate.

  • Preventative Measures:

    • Temperature Control: The formation of the Vilsmeier reagent should be performed at low temperatures (typically 0 °C). Add the POCl₃ dropwise to the DMF with vigorous stirring to dissipate heat effectively.

    • Stoichiometry: Use a modest excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents). A large excess can promote side reactions.

    • Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize byproduct formation.

Q3: The final hydrolysis step seems to impact purity. What is the recommended work-up procedure?

The work-up is not merely a quench; it is the step that hydrolyzes the intermediate iminium salt to the final aldehyde product.[7]

  • Best Practice: The reaction mixture should be quenched by pouring it slowly into a vigorously stirred mixture of ice and a base, such as aqueous sodium hydroxide or sodium bicarbonate.

    • Why ice? To control the exothermic neutralization.

    • Why base? To neutralize the acidic reaction mixture and facilitate the hydrolysis of the iminium salt.

  • Post-Quench: After hydrolysis, the product can be extracted into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer should then be washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of 3-Fluoro-4-morpholinoaniline
  • SNAr Reaction: To a solution of 3,4-difluoronitrobenzene (1.0 eq) in acetonitrile (5 mL/g), add morpholine (1.2 eq) and potassium carbonate (1.5 eq). Heat the mixture to reflux (approx. 80-82 °C) and stir for 4-6 hours, monitoring by TLC. After completion, cool the reaction, filter off the solids, and concentrate the filtrate. The crude 4-(2-fluoro-4-nitrophenyl)morpholine can be purified by recrystallization from ethanol/water.

  • Nitro Reduction (Fe/NH₄Cl): Suspend the nitro intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v). Add ammonium chloride (4.0 eq) and iron powder (3.0 eq). Heat the mixture to 70-80 °C and stir vigorously for 2-4 hours. Monitor by TLC. Upon completion, cool the reaction, filter through a pad of Celite to remove iron salts, and wash the pad with ethanol. Concentrate the filtrate and perform an aqueous work-up with extraction into ethyl acetate. Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: Vilsmeier-Haack Formylation
  • Reagent Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 3-Fluoro-4-morpholinoaniline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and aqueous sodium bicarbonate. Stir until the hydrolysis is complete. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude this compound by column chromatography on silica gel.[8]

Table 1: Summary of Typical Reaction Parameters
StepKey ReactantsSolventTemp. (°C)Time (h)Typical Yield (%)
SNAr 3,4-Difluoronitrobenzene, Morpholine, K₂CO₃Acetonitrile80-824-685-95
Reduction 4-(2-fluoro-4-nitrophenyl)morpholine, Fe, NH₄ClEthanol/Water70-802-480-90
Formylation 3-Fluoro-4-morpholinoaniline, POCl₃, DMFDMF0 to RT2-570-85

References

Technical Support Center: 4-Fluoro-3-morpholinobenzaldehyde Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-3-morpholinobenzaldehyde (CAS 1197193-13-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Improper storage can lead to decomposition, compromising experimental outcomes. This guide provides in-depth, evidence-based protocols and troubleshooting advice to mitigate these risks.

I. Understanding the Molecule: Chemical Vulnerabilities

This compound is an aromatic aldehyde featuring a morpholine and a fluorine substituent. While a stable solid under optimal conditions, its aldehyde functional group is susceptible to degradation, primarily through two pathways: oxidation and photodecomposition. The presence of the electron-donating morpholine group can influence the reactivity of the aldehyde.

Key Decomposition Pathways:
  • Oxidation: The aldehyde group (-CHO) is prone to oxidation to a carboxylic acid (-COOH). This process can be initiated by atmospheric oxygen, especially in the presence of light or trace metal catalysts.[1][2] This autoxidation is a free-radical chain reaction.[2] The formation of the corresponding benzoic acid derivative is a common degradation pathway for benzaldehydes.[1]

  • Photodecomposition: Aromatic aldehydes can be sensitive to UV and visible light, which can provide the energy to initiate degradation reactions.[3][4] The aldehyde group acts as a chromophore, and prolonged light exposure can lead to a variety of byproducts.[5]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For maximal stability, the compound should be stored at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[6]

Q2: I've noticed a change in the color of my compound. What does this indicate?

A2: A change in color, often to a yellowish or brownish hue, can be an indicator of decomposition. This is likely due to the formation of oxidized impurities or other degradation byproducts. It is recommended to verify the purity of the material before use.

Q3: My bottle of this compound was left at room temperature for a weekend. Is it still usable?

A3: While short-term exposure to room temperature may not cause significant degradation, it is not ideal. The rate of chemical degradation increases with temperature.[3] It is highly advisable to perform a purity check using an appropriate analytical method (see Section V) before proceeding with your experiment.

Q4: Can I store the compound in a standard laboratory freezer (-20°C)?

A4: While colder temperatures generally slow down chemical reactions, storing at -20°C is not explicitly recommended by most suppliers. The primary recommended condition is refrigeration at 4°C.[6] Storing at lower temperatures could potentially introduce issues with moisture condensation upon removal from the freezer if not allowed to equilibrate to room temperature before opening.

Q5: How does humidity affect the stability of this compound?

A5: Moisture can facilitate certain degradation pathways, such as hydrolysis, though oxidation is the more prominent concern for benzaldehydes.[3] It is crucial to store the compound in a dry environment and ensure the container is tightly sealed.

III. Troubleshooting Guide: Identifying and Resolving Stability Issues

This section provides a structured approach to troubleshooting common problems encountered during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) Oxidation, hydration, or other forms of chemical decomposition.1. Do not use the compound in critical experiments. 2. Perform a purity analysis (e.g., HPLC, GC-FID, NMR) to identify and quantify impurities. 3. If purity is compromised, procure a new batch of the compound.
Inconsistent or unexpected experimental results Degradation of the starting material leading to lower effective concentration or interfering byproducts.1. Verify the purity of the this compound stock. 2. If degradation is confirmed, use a fresh, verified batch for subsequent experiments. 3. Review storage and handling procedures to prevent future degradation.
Formation of crystalline precipitate in solution The primary oxidation product, 4-fluoro-3-morpholinobenzoic acid, is a solid and may precipitate out of certain solvents.1. Analyze the precipitate and the supernatant separately to confirm the identity of the species. 2. If oxidation is confirmed, the solution should be discarded and a fresh one prepared from a pure solid sample.

Logical Flow for Troubleshooting

G A Problem Observed: Inconsistent Results or Visual Degradation B Step 1: Quarantine the Material (Do not use in further experiments) A->B C Step 2: Analytical Purity Check (e.g., HPLC, GC, NMR) B->C D Is Purity >95%? C->D E YES: Compound is likely stable. Investigate other experimental variables. D->E Yes F NO: Compound has degraded. D->F No G Step 3: Procure New Material F->G H Step 4: Review and Implement Proper Storage Protocols (See Section IV) G->H

Caption: Troubleshooting workflow for stability issues.

IV. Recommended Protocols for Storage and Handling

Adherence to these protocols will help maintain the integrity of your this compound.

Protocol 1: Long-Term Storage
  • Upon receipt, immediately place the manufacturer's sealed container in a refrigerator at 4°C.

  • Ensure the storage location is dark to prevent light exposure.

  • For optimal stability, store the container inside a desiccator with a suitable desiccant to maintain a low-humidity environment.

  • If the original container has been opened, purge the headspace with an inert gas like nitrogen or argon before resealing.

Protocol 2: Handling for Experimental Use
  • Before opening, allow the container to warm to room temperature to prevent moisture condensation on the cold solid.

  • Weigh out the required amount of the compound in a well-ventilated area, preferably in a fume hood.

  • If possible, handle the solid under an inert atmosphere (e.g., in a glove box).

  • Immediately and securely reseal the container after dispensing, purging with inert gas if available.

  • Return the container to the recommended storage conditions (4°C, dark).

V. Quality Control: Analytical Methods for Purity Assessment

Regularly assessing the purity of your compound is crucial, especially for long-term studies or if suboptimal storage conditions are suspected.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for quantifying the purity of this compound and detecting its primary oxidation product.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier like acetic acid is often effective. A starting point could be a mixture of water:acetonitrile:glacial acetic acid (e.g., 760:240:5, v/v/v).[7]

  • Detection: UV detection at a wavelength where both the aldehyde and the potential carboxylic acid impurity absorb, typically around 254 nm.[7]

  • Expected Result: A pure sample will show a single major peak. The appearance of a new, more polar peak is indicative of the formation of the carboxylic acid byproduct.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is another excellent technique for assessing the purity of volatile and semi-volatile compounds like substituted benzaldehydes.[8]

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl polysiloxane phase).

  • Injector and Detector Temperature: Typically set around 250-280°C.

  • Oven Program: A temperature gradient (e.g., starting at 100°C and ramping to 250°C) is usually employed to ensure good separation.

  • Sample Preparation: The sample should be dissolved in a suitable volatile solvent like dichloromethane or ethyl acetate.

Workflow for Purity Verification

G A Sample of This compound B Dissolve in appropriate solvent (e.g., Acetonitrile for HPLC, DCM for GC) A->B C Analyze via HPLC or GC-FID B->C D Integrate Peak Areas C->D E Calculate Purity: (Area of Main Peak / Total Area) * 100 D->E F Purity > 95%? E->F G Proceed with Experiment F->G Yes H Discard and Procure New Material F->H No

Caption: Purity verification workflow.

VI. References

  • Roelofs, M. G., Wasserman, E., & Jensen, J. H. (1987). Oscillations and complex mechanisms: O/sub 2/ oxidation of benzaldehyde. Journal of the American Chemical Society, 109(14), 4207–4215. --INVALID-LINK--

  • Biswas, T. (2021). Mechanism for Areal oxidation (O2) Aldehyde to Carboxylic acid. YouTube. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-(4-morpholinyl)benzaldehyde. Retrieved from --INVALID-LINK--

  • Roelofs, M. G., Wasserman, E., & Jensen, J. H. (1987). Oscillations and complex mechanisms: O2 oxidation of benzaldehyde. Journal of the American Chemical Society, 109(14), 4207-4215. --INVALID-LINK--

  • Friese, V., et al. (2019). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from --INVALID-LINK--

  • Ye, Z., et al. (2022). Benzaldehyde-mediated aerobic oxidation of polyethylene into a functionalised polymer. Green Chemistry, 24(16), 6296-6302. --INVALID-LINK--

  • Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Morpholinobenzaldehyde synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Morpholinobenzaldehyde. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • van der Westhuizen, R., et al. (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. --INVALID-LINK--

  • Aram, M., & Avram, V. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. --INVALID-LINK--

  • Ferreira, A. G., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. --INVALID-LINK--

  • Yang, S., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-4-fluorobenzaldehyde. Retrieved from --INVALID-LINK--

  • Mashayekhi, H. A., et al. (2011). Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. Analytical Sciences, 27(8), 865-868. --INVALID-LINK--

  • Gatti, G., & Gioia, M. G. (1987). Determination of benzaldehyde traces in benzyl alcohol by liquid chromatography (HPLC) and derivative UV spectrophotometry. International Journal of Pharmaceutics, 35(1-2), 151-155. --INVALID-LINK--

  • Capot Chemical. (2013). Safety Data Sheet: 4-Fluoro-3-phenoxy-benzaldehyde. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Fluoro-3-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Central Drug House. (n.d.). Material Safety Data Sheet: 4-Fluoro Benzaldehyde. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Does any aromatic aldehyde having a cationic moeity in para position can be photochromic under UV irradiation?. Retrieved from --INVALID-LINK--

  • KPR. (n.d.). Top 5 Factors Affecting Chemical Stability. Retrieved from --INVALID-LINK--

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from --INVALID-LINK--

  • Mishima, M., et al. (1996). Gas-Phase Substituent Effects in Stabilized Benzylic Carbocations. Basicities of Benzaldehydes, Acetophenones, and Methyl Benzoates in the Gas Phase. Bulletin of the Chemical Society of Japan, 69(7), 2009-2016. --INVALID-LINK--

  • Golis, E., et al. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 2549-2578. --INVALID-LINK--

  • Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules, 266, 131246. --INVALID-LINK--

  • Wikipedia. (n.d.). Morpholine. Retrieved from --INVALID-LINK--

  • Schoonjans, A., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Toxicological Sciences, 193(1), 23-35. --INVALID-LINK--

  • ChemicalBook. (2023). Morpholine: Application, synthesis and toxicity. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Morpholinobenzaldehyde. Retrieved from --INVALID-LINK--

  • Couffin, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(14), 16309-16317. --INVALID-LINK--

  • ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from --INVALID-LINK--

  • ATI. (n.d.). ATI 17-7™. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Multi-faceted Spectroscopic Approach to the Structural Validation of 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. Misidentification can lead to wasted resources, misinterpreted biological data, and compromised project timelines. This guide provides an in-depth, multi-technique spectroscopic workflow for the structural validation of 4-Fluoro-3-morpholinobenzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry. We will move beyond simple data reporting to explain the causal links between molecular structure and spectral output, creating a self-validating analytical system.

The core principle of this guide is orthogonal validation. By leveraging Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we create a network of evidence where each technique corroborates the others, providing a high degree of confidence in the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete picture.

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number of distinct proton environments and their neighboring atoms through chemical shifts, integration, and spin-spin coupling. The electronic nature of the substituents—the electron-withdrawing aldehyde and fluorine, and the electron-donating morpholine—creates a predictable and diagnostic pattern.[1]

Expected Spectral Features:

  • Aldehyde Proton (H-c): This proton is highly deshielded by the adjacent carbonyl group and will appear as a singlet far downfield, typically between δ 9.8 and 10.0 ppm.

  • Aromatic Protons (H-a, H-b, H-d): The 1,2,4-trisubstituted pattern will give rise to three distinct signals in the aromatic region (δ 7.0-8.0 ppm).

    • H-d , ortho to the strongly electron-withdrawing aldehyde group, will be the most downfield.

    • The coupling between these protons and with the neighboring fluorine atom will result in characteristic splitting patterns (doublets and doublet of doublets).

  • Morpholine Protons (H-e, H-f): Due to the ring's chair conformation, the eight morpholine protons are divided into two distinct chemical environments.[2][3]

    • Protons on carbons adjacent to the oxygen (H-e, -O-CH₂-) are more deshielded (δ ~3.8 ppm) than those adjacent to the nitrogen (H-f, -N-CH₂-) (δ ~3.2 ppm).[4]

    • They typically appear as apparent triplets due to coupling with the adjacent methylene group protons.[2][3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton LabelAssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-cAldehyde-H9.8 – 10.0Singlet (s)1H
H-dAromatic-H7.6 – 7.8Doublet of Doublets (dd)1H
H-bAromatic-H7.4 – 7.6Doublet of Doublets (dd)1H
H-aAromatic-H7.0 – 7.2Doublet (d)1H
H-eMorpholine (-O-CH₂-)3.8 – 4.0Triplet (t)4H
H-fMorpholine (-N-CH₂-)3.1 – 3.3Triplet (t)4H
Carbon-¹³ (¹³C) NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment. The presence of fluorine adds another layer of diagnostic information through C-F coupling.

Expected Spectral Features:

  • Carbonyl Carbon (C=O): The most deshielded carbon, appearing around δ 190-192 ppm.[5]

  • Aromatic Carbons: Six distinct signals are expected.

    • The carbon directly bonded to fluorine (C-F) will be highly deshielded and exhibit a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz).[5][6]

    • Other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

  • Morpholine Carbons: Two signals are expected. The carbons adjacent to oxygen (-O-CH₂) will be downfield (δ ~67 ppm) compared to those adjacent to nitrogen (-N-CH₂) (δ ~51 ppm).[4][7]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected C-F Coupling (J, Hz)
Aldehyde (C=O)190.0 – 192.0-
Aromatic (C-F)155.0 – 158.0¹JCF ≈ 250
Aromatic (C-N)142.0 – 145.0²JCF ≈ 10
Aromatic (C-CHO)131.0 – 133.0³JCF ≈ 5-10
Aromatic (CH)120.0 – 130.0JCF ≈ 3-25
Aromatic (CH)115.0 – 120.0JCF ≈ 3-25
Aromatic (CH)110.0 – 115.0JCF ≈ 3-25
Morpholine (-O-CH₂)66.0 – 68.0-
Morpholine (-N-CH₂)50.0 – 52.0JCF ≈ 2-3
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a mandatory and highly informative experiment. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing a clean spectrum with a wide chemical shift range.[8][9][10]

Expected Spectral Features:

  • A single resonance is expected for the one fluorine atom.

  • The chemical shift will be in the characteristic range for fluoroaromatic compounds. For comparison, the ¹⁹F shift for 4-fluorobenzaldehyde is approximately δ -102 ppm.[5]

  • The signal will be split into a multiplet (likely a doublet of doublets) due to coupling with the two adjacent ortho and meta aromatic protons.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which ensures sharp, symmetrical peaks.[1]

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra using standard parameters. For ¹³C, an adequate number of scans and a sufficient relaxation delay are crucial for observing all carbons, especially quaternary ones.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Add Deuterated Solvent (~0.6 mL) A->B C Homogenize Solution B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire Spectra (1H, 13C, 19F) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Analyze Peaks H->I J Validated Structure I->J Structure Confirmation IR_Analysis_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Acquire Sample Spectrum C->D E Identify Diagnostic Peaks (C=O, C-H, C-O, C-F) D->E F Functional Groups Confirmed E->F MS_Workflow A Dissolve Sample in Suitable Solvent B Infuse into ESI Source A->B C Acquire Full Scan MS (Determine [M+H]⁺) B->C D Isolate [M+H]⁺ and Acquire MS/MS Spectrum C->D Isolate Parent Ion E Confirm Molecular Formula & Fragmentation D->E Analyze Fragments

References

A Senior Application Scientist's Guide to Screening 4-Fluoro-3-morpholinobenzaldehyde Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the morpholine ring represents a privileged scaffold in medicinal chemistry, known for enhancing the pharmacological and pharmacokinetic properties of bioactive molecules.[1] This guide provides an in-depth technical comparison of screening methodologies for a specific class of these compounds: 4-Fluoro-3-morpholinobenzaldehyde derivatives. Drawing from field-proven insights, this document outlines detailed experimental protocols for assessing their anticancer, antimicrobial, and anti-inflammatory potential, supported by comparative data from closely related analogues.

The strategic incorporation of a fluorine atom and a morpholine ring onto a benzaldehyde scaffold is a deliberate design choice. The morpholine moiety is a versatile pharmacophore that can improve solubility and metabolic stability, while the fluorine atom can enhance binding affinity and modulate electronic properties.[2][3] This guide will walk you through the essential screening cascades to evaluate the therapeutic potential of novel derivatives based on this promising chemical framework.

Part 1: Anticancer Activity Screening

A primary focus in the evaluation of novel morpholine derivatives is their potential as anticancer agents. The screening process typically begins with an assessment of cytotoxicity against various cancer cell lines. A widely accepted and reliable method for this initial screen is the MTT assay.

Mechanism of Action: The Rationale for Cytotoxicity Screening

Many potent anticancer compounds exert their effects by inducing apoptosis, or programmed cell death, in rapidly dividing cancer cells. The morpholine scaffold has been incorporated into numerous compounds that have been shown to initiate this process. Therefore, a primary screen for cytotoxicity is a logical first step to identify promising candidates.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4] Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture human breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines in complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Harvest cells in their exponential growth phase.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • Create a series of dilutions of the test compounds in the complete culture medium.

    • After 24 hours of cell attachment, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation:

    • After a 48-hour incubation with the compounds, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Comparative Analysis

The results of the MTT assay are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. A lower IC₅₀ value indicates greater cytotoxic potency.

For comparison, we can look at the data from structurally similar 3-fluoro-4-morpholinoaniline derivatives, NAM-5 and NAM-7.[5]

CompoundTarget Cell LineIC₅₀ (µM)
NAM-5 (sulfonamide derivative)MCF-71.811
MDA-MB-2312.143
NAM-7 MCF-71.883
MDA-MB-2314.688
Doxorubicin (Reference Drug)MCF-7< 0.01
MDA-MB-231< 0.01

Table 1: Comparative in vitro anticancer activity of 3-fluoro-4-morpholinoaniline derivatives and the standard drug Doxorubicin.[5]

These results demonstrate that derivatives of the 3-fluoro-4-morpholinoaniline scaffold exhibit potent anticancer activity in the low micromolar range against breast cancer cell lines.[5] This provides a strong rationale for screening this compound derivatives, as they may possess similar or enhanced activity.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add this compound derivatives at various concentrations incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals (DMSO) incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance Kirby_Bauer_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_application Disk Application cluster_incubation Incubation & Measurement prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) streak_plate Streak Mueller-Hinton agar plate for a lawn of growth prep_inoculum->streak_plate place_disks Place disks impregnated with This compound derivatives streak_plate->place_disks incubate_24h Incubate for 18-24h at 37°C place_disks->incubate_24h measure_zones Measure zones of inhibition (mm) incubate_24h->measure_zones NO_Inhibition_Pathway cluster_stimulation Cellular Stimulation cluster_pathway Inflammatory Pathway cluster_inhibition Inhibition LPS LPS (Lipopolysaccharide) Macrophage Macrophage (RAW 264.7) LPS->Macrophage stimulates iNOS_expression Increased iNOS expression Macrophage->iNOS_expression NO_production Nitric Oxide (NO) production iNOS_expression->NO_production catalyzes L_arginine L-Arginine L_arginine->NO_production substrate Test_Compound This compound Derivative Test_Compound->iNOS_expression inhibits

References

A Head-to-Head Comparison of Synthetic Routes to 4-Fluoro-3-morpholinobenzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of a synthetic pathway is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and scalability. 4-Fluoro-3-morpholinobenzaldehyde is a key intermediate in the synthesis of various biologically active molecules, making its efficient production a topic of significant interest to researchers and drug development professionals. This guide provides a comprehensive head-to-head comparison of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, comparative data, and expert insights to inform your selection process.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic challenge in regioselective aromatic substitution. The target molecule contains three key functional groups on the benzene ring: a fluorine atom, a morpholine moiety, and an aldehyde. The relative positions of these groups dictate the synthetic strategy, with the primary disconnection approaches revolving around either the formation of the carbon-nitrogen bond or the introduction of the aldehyde functionality. This guide will dissect two viable and commonly considered pathways:

  • Route 1: Direct Nucleophilic Aromatic Substitution (SNAr) , a direct and atom-economical approach.

  • Route 2: Bromination followed by Buchwald-Hartwig Amination , a two-step sequence offering an alternative disconnection.

We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route to provide a holistic understanding for the discerning chemist.

Route 1: Direct Nucleophilic Aromatic Substitution (SNAr) of 3,4-Difluorobenzaldehyde

This route is arguably the most straightforward approach, leveraging the principles of nucleophilic aromatic substitution. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack, with the fluorine atom at the 3-position being a suitable leaving group.

Mechanistic Rationale

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile (morpholine) to the electron-deficient aromatic ring.[1] The presence of the strongly deactivating aldehyde group, para to one of the fluorine atoms and ortho to the other, facilitates this addition. The subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the desired product. The regioselectivity is generally high, with the substitution occurring preferentially at the 3-position due to the combined activating effects of the aldehyde and the other fluorine atom.

Experimental Protocol

Materials:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Workflow Diagram

SNAr_Route cluster_0 Route 1: Nucleophilic Aromatic Substitution Starting_Materials 3,4-Difluorobenzaldehyde + Morpholine Reaction K2CO3, DMF 80-100 °C, 4-8h Starting_Materials->Reaction SNAr Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the SNAr synthesis of this compound.

Route 2: Bromination of 4-Fluorobenzaldehyde followed by Buchwald-Hartwig Amination

This two-step approach first introduces a bromine atom at the 3-position of 4-fluorobenzaldehyde, which then serves as a handle for a palladium-catalyzed cross-coupling reaction with morpholine.

Mechanistic Rationale

Step 1: Electrophilic Bromination The first step involves the electrophilic aromatic substitution of 4-fluorobenzaldehyde. The fluorine atom is an ortho, para-director, and the aldehyde group is a meta-director. The directing effects are synergistic, favoring the introduction of bromine at the 3-position. A Lewis acid catalyst is typically employed to polarize the bromine molecule and generate a more potent electrophile.[2][3]

Step 2: Buchwald-Hartwig Amination The second step is a palladium-catalyzed C-N cross-coupling reaction. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine (morpholine) and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of this transformation.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

Materials:

  • 4-Fluorobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 4-fluorobenzaldehyde (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and slowly add concentrated sulfuric acid.

  • Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 3-bromo-4-fluorobenzaldehyde.

Step 2: Buchwald-Hartwig Amination

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Morpholine

  • Pd2(dba)3 (palladium catalyst)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In an oven-dried flask, combine 3-bromo-4-fluorobenzaldehyde (1.0 eq), Pd2(dba)3 (0.01 eq), and Xantphos (0.02 eq).

  • Add anhydrous toluene, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 100-110 °C for 8-12 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Workflow Diagram

Buchwald_Hartwig_Route cluster_1 Route 2: Bromination and Buchwald-Hartwig Amination Start_Mat_1 4-Fluorobenzaldehyde Bromination NBS, H2SO4 DCM, 0°C to rt Start_Mat_1->Bromination Electrophilic Bromination Intermediate 3-Bromo-4-fluorobenzaldehyde Bromination->Intermediate Coupling Pd2(dba)3, Xantphos NaOtBu, Toluene, 110°C Intermediate->Coupling Start_Mat_2 Morpholine Start_Mat_2->Coupling Workup_Purification Workup & Purification Coupling->Workup_Purification Buchwald-Hartwig Amination Final_Product This compound Workup_Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Head-to-Head Comparison: Performance and Practicality

ParameterRoute 1: Direct SNArRoute 2: Bromination & Buchwald-Hartwig Amination
Number of Steps 12
Starting Materials 3,4-Difluorobenzaldehyde, Morpholine4-Fluorobenzaldehyde, Morpholine, NBS
Key Reagents K2CO3, DMFH2SO4, Pd2(dba)3, Xantphos, NaOtBu
Typical Overall Yield Good to Excellent (75-90%)Moderate to Good (60-80%)
Atom Economy HighLower due to the introduction and removal of bromine
Cost of Reagents Generally lower due to fewer reagents and no catalystCan be higher due to the cost of the palladium catalyst and ligand
Scalability Readily scalableScalability can be affected by catalyst cost and removal
Safety & Handling DMF is a reprotoxic solvent.Concentrated sulfuric acid is highly corrosive. Palladium catalysts can be pyrophoric.
Environmental Impact Use of a high-boiling point solvent (DMF).Use of a halogenated intermediate and heavy metal catalyst.

Discussion and Recommendations

Route 1 (SNAr): The Preferred Industrial Pathway

For its simplicity, high yield, and excellent atom economy, the direct nucleophilic aromatic substitution of 3,4-difluorobenzaldehyde is generally the superior method for the synthesis of this compound. The reaction is robust, scalable, and avoids the use of expensive and sensitive transition metal catalysts. The primary considerations for this route are the availability and cost of the 3,4-difluorobenzaldehyde starting material and the handling of DMF as a solvent. In many industrial settings, alternative high-boiling polar aprotic solvents may be considered to mitigate the risks associated with DMF.

Route 2 (Bromination & Buchwald-Hartwig): A Viable Alternative with Caveats

The two-step approach offers a valuable alternative, particularly in a research setting or when 3,4-difluorobenzaldehyde is not readily accessible. The starting material, 4-fluorobenzaldehyde, is often more common and less expensive. However, this route is disadvantaged by its lower overall yield, poorer atom economy, and the necessity of a palladium catalyst and ligand, which can significantly increase the cost and complexity of the process, especially at a larger scale. The removal of residual palladium from the final product is also a critical consideration in pharmaceutical applications.

Conclusion

References

A Senior Application Scientist's Guide to the Characterization and Comparison of 4-Fluoro-3-morpholinobenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry and materials science, the benzaldehyde scaffold is a cornerstone, serving as a versatile precursor for a multitude of complex molecules. The strategic introduction of specific functional groups, such as morpholine and fluorine, can dramatically alter the parent molecule's physicochemical properties and biological activity. The morpholine moiety, a common feature in approved drugs, is known to improve pharmacokinetic profiles, including aqueous solubility and metabolic stability.[1] Concurrently, the incorporation of fluorine can enhance binding affinity, modulate lipophilicity, and block metabolic degradation pathways.

This guide focuses on 4-Fluoro-3-morpholinobenzaldehyde and its analogs, a class of compounds with significant potential as intermediates in drug discovery.[2] Our objective is to provide a comprehensive comparison of these analogs, grounded in experimental data and established scientific principles. We will delve into their synthesis, outline robust characterization protocols, and present a comparative analysis to elucidate critical structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable chemical entities in their work.

Part 1: Synthesis of this compound Analogs

The primary route for synthesizing these analogs is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the electron-withdrawing nature of the aldehyde group, which activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide (typically fluoride) by the secondary amine, morpholine.[3]

The general workflow for this synthesis is depicted below. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is causal; it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃), leaving the carbonate anion more naked and reactive to deprotonate the morpholine, thereby increasing its nucleophilicity.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 Substituted 4-Fluorobenzaldehyde Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 Morpholine SM2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temp Heat (25-100 °C) Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Target Analog (e.g., this compound) Purification->Product Characterization Purity & Identity Confirmation Product->Characterization

Caption: General workflow for the synthesis of morpholinobenzaldehyde analogs via SNAr.

Experimental Protocol: Synthesis of 4-Morpholinobenzaldehyde (Analog 1)

This protocol is adapted from established methods for SNAr reactions on fluorobenzaldehyde scaffolds.[3]

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask to achieve a starting material concentration of 0.5 M.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the mobile phase.

  • Workup: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10% ethyl acetate) to yield the pure product.

Part 2: Characterization and Comparative Data

A self-validating workflow is essential for confirming the identity and purity of the synthesized analogs. This involves a logical sequence of spectroscopic and chromatographic analyses.

Characterization_Logic cluster_purity Purity Assessment cluster_identity Structural Confirmation Start Purified Product TLC TLC (Qualitative Check) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS IR FTIR Spectroscopy (Functional Groups) Start->IR HPLC HPLC / LC-MS (Quantitative Purity) TLC->HPLC

Caption: Logical workflow for the characterization of synthesized benzaldehyde analogs.

Key Spectroscopic Signatures:
  • ¹H NMR: Successful incorporation of the morpholine ring is confirmed by two characteristic triplets around 3.3-3.8 ppm, corresponding to the -CH₂- groups adjacent to the oxygen and nitrogen atoms, respectively.[3] The disappearance of the fluorine coupling to the aromatic protons adjacent to the substitution site is also a key indicator.

  • ¹³C NMR: The appearance of signals in the 47-67 ppm range confirms the presence of the morpholine ring carbons.[3]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ in the mass spectrum must correspond to the calculated molecular weight of the target analog.[3]

  • FTIR Spectroscopy: Look for the characteristic C=O stretch of the aldehyde at ~1680-1700 cm⁻¹ and C-O-C stretching of the morpholine ether at ~1115 cm⁻¹.

Comparative Data of Selected Analogs

The following table summarizes the physical properties of the parent compound, this compound, and two key analogs. The position of the substituents significantly impacts these properties.

Analog Structure IUPAC Name CAS Number Molecular Weight ( g/mol ) Physical Form Melting Point (°C)
1 4-Morpholinobenzaldehyde4-(Morpholin-4-yl)benzaldehyde1204-86-0191.23Solid65-69
2 3-Fluoro-4-morpholinobenzaldehyde3-Fluoro-4-(morpholin-4-yl)benzaldehyde495404-90-5[4]209.22[4]Solid[4]N/A
3 This compound4-Fluoro-3-(morpholin-4-yl)benzaldehyde1197193-13-7209.22SolidN/A

Part 3: Structure-Activity Relationship (SAR) Insights

While a comprehensive biological screening of these specific analogs is beyond the scope of this guide, we can infer potential SAR based on related chemical series. Analogs of benzaldehyde are known to exhibit a range of biological activities, including as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer drug resistance.[3]

SAR_Model cluster_props Influenced Properties Core Benzaldehyde Scaffold Aldehyde Aldehyde Group (Position 1) Morpholine Morpholine Group (Position 3) Fluorine Fluorine Atom (Position 4) Activity Biological Activity (e.g., Enzyme Inhibition) Aldehyde->Activity H-bond acceptor, reactive center Binding Target Binding (Affinity, Selectivity) Aldehyde->Binding H-bond acceptor, reactive center PK Pharmacokinetics (Solubility, Metabolism) Morpholine->PK ↑Solubility, H-bond acceptor Morpholine->Binding ↑Solubility, H-bond acceptor Fluorine->PK ↑Binding affinity, blocks metabolism Fluorine->Binding ↑Binding affinity, blocks metabolism

Caption: Conceptual model of structure-activity relationships for the title analogs.

  • The Morpholine Ring: As seen in many pharmaceuticals, the morpholine group (Position 3 in the parent compound) generally confers increased hydrophilicity, which can improve solubility and bioavailability.[1] Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, potentially enhancing interactions with biological targets.[1]

  • The Fluorine Atom: The position of the fluorine atom is critical. In the parent compound (Position 4), its strong electron-withdrawing nature influences the electron density of the entire ring and the reactivity of the aldehyde. Fluorine substitution can lead to more potent biological activity.[5][6] Furthermore, a C-F bond is metabolically stable and can block sites of oxidative metabolism by cytochrome P450 enzymes, prolonging the compound's half-life in vivo.

  • The Aldehyde Group: The aldehyde at Position 1 is a key functional handle. It is an electrophilic center and a hydrogen bond acceptor, making it a common feature for covalent or non-covalent interactions within an enzyme's active site.[3] It also serves as a synthetic precursor for derivatization into imines, hydrazones, or other functional groups to create diverse chemical libraries.[7][8]

Comparative Hypothesis: Comparing Analog 2 (3-Fluoro-4-morpholino) with Analog 3 (4-Fluoro-3-morpholino), we can hypothesize a difference in their biological profiles. The electronic and steric environment around the morpholino nitrogen is altered by the adjacent fluorine in Analog 2, which could affect its pKa and binding capabilities. Conversely, in Analog 3, the fluorine atom is para to the aldehyde, maximizing its electron-withdrawing effect on the reactive carbonyl group, which could enhance its potency in reactions or enzyme inhibition. Experimental validation is required to confirm these hypotheses.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis, characterization, and comparative analysis of this compound and its analogs. The provided protocols are robust and grounded in established chemical principles, ensuring reliable and reproducible results. The comparative data and SAR insights highlight the nuanced effects of substituent placement on the physicochemical and potential biological properties of these molecules.

Future research should focus on synthesizing a broader library of these analogs, including variations in the substitution pattern and the introduction of additional functional groups. Subsequent screening of these libraries against various biological targets, such as kinases, proteases, and metabolic enzymes like ALDH, will be crucial to fully unlock their therapeutic potential.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the success of subsequent research and development rests. 4-Fluoro-3-morpholinobenzaldehyde, a key building block in the synthesis of various bioactive molecules, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a potential therapeutic.

This guide provides an in-depth, technically-grounded framework for assessing the purity of synthesized this compound. Moving beyond a simple checklist of procedures, we will explore the causality behind the selection of analytical techniques, creating a self-validating system of orthogonal methods to ensure a comprehensive and trustworthy purity profile.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with understanding the synthetic route and its potential pitfalls. This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, often starting from 3,4-difluorobenzaldehyde and morpholine.[1] This pathway, while effective, can generate a predictable constellation of impurities that a well-designed analytical strategy must be able to detect and quantify.

Common Process-Related Impurities Include:

  • Unreacted Starting Materials: Residual 3,4-difluorobenzaldehyde and morpholine.

  • Regioisomers: The formation of the undesired isomer, 3-fluoro-4-morpholinobenzaldehyde.

  • Over-reaction Byproducts: Bis-substitution leading to 3,4-dimorpholinobenzaldehyde.

  • Side-Reaction Products: Oxidation of the sensitive aldehyde group to form 4-fluoro-3-morpholinobenzoic acid.[2]

  • Desfluoro Impurities: Loss of the fluorine atom during synthesis, a known issue in related fluorinated compounds.[3]

An Orthogonal Analytical Strategy for Confident Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on an orthogonal approach, where multiple, independent methods are employed. Each technique interrogates the sample based on different physicochemical principles, providing complementary data that, when synthesized, yields a high-confidence purity value.

G cluster_0 Purity Assessment Workflow Compound Synthesized This compound HPLC HPLC-UV (Quantitative Purity) Compound->HPLC GCMS GC-MS (Volatile Impurities) Compound->GCMS NMR NMR Spectroscopy (Structural Identity & Isomers) Compound->NMR MP Melting Point (Bulk Purity Indicator) Compound->MP Final Comprehensive Purity Profile (Identity, Purity, Impurity Profile) HPLC->Final GCMS->Final NMR->Final MP->Final G cluster_hplc HPLC Workflow SamplePrep Sample Preparation (1 mg/mL in ACN) Dilution Dilution to 0.1 mg/mL SamplePrep->Dilution Injection Inject 10 µL Dilution->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Area % Purity) Detection->Analysis

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-3-morpholinobenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from 4-Fluoro-3-morpholinobenzaldehyde. While direct, comprehensive SAR studies on a wide range of analogs from this specific starting scaffold are emerging, we can synthesize a robust predictive framework by examining closely related chemical series. This guide will focus on the potential of these analogs as anticancer, anti-inflammatory, and kinase-inhibiting agents, drawing upon established medicinal chemistry principles and experimental data from analogous compounds.

The this compound scaffold is of significant interest in medicinal chemistry. The morpholine ring is a privileged structure known to improve physicochemical properties such as aqueous solubility and metabolic stability, and it can also act as a crucial pharmacophoric element.[1] The strategic placement of a fluorine atom can enhance binding affinity, modulate metabolic stability, and improve membrane permeability.[2] The aldehyde group serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, including chalcones, imines, and other heterocyclic compounds.

I. Core Scaffold and Rationale for Analog Design

The design of this compound analogs is predicated on the synergistic effects of its constituent moieties. The morpholine ring often imparts favorable pharmacokinetic properties, while the fluorinated phenyl ring can enhance target engagement.[1] The aldehyde functionality is a key point for diversification, allowing for the exploration of a wide chemical space.

Caption: Rationale for the design of this compound analogs.

II. Comparative Analysis of Analog Classes

The aldehyde group of this compound is a versatile starting point for the synthesis of various analog classes. Here, we compare the potential biological activities of chalcones and imines, two major classes of derivatives.

A. Chalcone Derivatives: Potential Anticancer and Anti-inflammatory Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-studied class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory effects. The synthesis of chalcones from this compound involves a Claisen-Schmidt condensation with an appropriate acetophenone.

Structure-Activity Relationship Insights for Chalcone Analogs:

  • Substitution on the Second Aromatic Ring (from acetophenone):

    • Electron-donating groups (e.g., -OCH₃, -OH): Often enhance antioxidant and anti-inflammatory activity.

    • Electron-withdrawing groups (e.g., halogens, -NO₂): Can increase anticancer potency. The presence of halogens, in particular, may lead to enhanced activity.[3]

  • Modification of the α,β-Unsaturated Carbonyl System: The rigidity of this linker is crucial for activity. Reduction of the double bond or carbonyl group often leads to a decrease in potency.

Table 1: Predicted Activity of Hypothetical Chalcone Analogs

Analog IDR Group on Second Phenyl RingPredicted Primary ActivityRationale
CH-01 4-OHAnti-inflammatory, AntioxidantHydroxyl groups are known to contribute to radical scavenging.
CH-02 4-ClAnticancerElectron-withdrawing groups often enhance cytotoxicity.[3]
CH-03 3,4,5-(OCH₃)₃AnticancerThe 3,4,5-trimethoxyphenyl moiety is a feature of potent tubulin inhibitors.
CH-04 4-N(CH₃)₂AnticancerThe dimethylamino group can enhance activity against certain cancer cell lines.
B. Imine (Schiff Base) Derivatives: Antimicrobial and Anticancer Potential

Imines, formed by the condensation of the aldehyde with primary amines, are another important class of derivatives. These compounds have shown promise as antimicrobial and anticancer agents.[4][5]

Structure-Activity Relationship Insights for Imine Analogs:

  • Nature of the Amine:

    • Aromatic amines: Can lead to compounds with significant anticancer activity. Substituents on the aromatic amine play a crucial role in modulating activity.

    • Heterocyclic amines: The introduction of additional heterocyclic rings can enhance the spectrum of biological activity, including antimicrobial effects.

  • Azomethine (-CH=N-) Linker: This group is critical for the biological activity of many imines. Its planarity can influence binding to biological targets.

Table 2: Predicted Activity of Hypothetical Imine Analogs

Analog IDR' Group from Primary AminePredicted Primary ActivityRationale
IM-01 4-methoxyphenylAnticancerElectron-donating groups on the aniline ring can modulate activity.
IM-02 2-pyridylAntimicrobial, AnticancerThe pyridine ring can introduce additional binding interactions.
IM-03 4-sulfonamidophenylAnticancer, Kinase InhibitionThe sulfonamide group is a common feature in many kinase inhibitors.
IM-04 ThiazoleAntimicrobialThiazole-containing imines have shown potent antimicrobial activity.

III. Potential as Kinase Inhibitors

The morpholine moiety is a common feature in many approved and investigational kinase inhibitors, particularly those targeting the PI3K/mTOR pathway.[6] The morpholine oxygen can act as a hydrogen bond acceptor in the hinge region of the kinase active site. The this compound scaffold, therefore, represents a promising starting point for the design of novel kinase inhibitors.

Kinase_Inhibition cluster_0 Binding Interactions Analog 4-Fluoro-3-morpholino -benzaldehyde Analog Hinge_Region Hinge Region Analog->Hinge_Region Morpholine Oxygen Hydrophobic_Pocket Hydrophobic Pocket Analog->Hydrophobic_Pocket Fluorophenyl Ring Kinase_Active_Site Kinase Active Site H_Bond Hydrogen Bond Hinge_Region->H_Bond Hydrophobic_Interaction Hydrophobic Interaction Hydrophobic_Pocket->Hydrophobic_Interaction

Caption: Predicted binding mode of this compound analogs in a kinase active site.

Derivatization of the aldehyde group into larger, more complex heterocyclic systems (e.g., quinazolines, pyrimidines) could lead to potent and selective kinase inhibitors.

IV. Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and evaluation of analogs based on the this compound scaffold, adapted from literature procedures for similar compounds.

A. General Synthesis of Chalcone Derivatives

This protocol is based on the Claisen-Schmidt condensation reaction.

  • Dissolution: Dissolve this compound (1 equivalent) and an appropriately substituted acetophenone (1 equivalent) in ethanol.

  • Base Addition: Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

B. General Synthesis of Imine (Schiff Base) Derivatives

This protocol describes the condensation reaction between an aldehyde and a primary amine.[4]

  • Mixing of Reactants: In a round-bottom flask, combine this compound (1 equivalent) and the desired primary amine (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and dry. If necessary, recrystallize from an appropriate solvent.

C. In Vitro Anticancer Activity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration required to inhibit 50% of cell growth) is then calculated.

V. Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging the aldehyde functionality for the synthesis of diverse analogs such as chalcones and imines, a wide range of biological activities can be explored. The insights from related chemical series suggest that these analogs are likely to exhibit potent anticancer, anti-inflammatory, and kinase inhibitory properties.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs to establish a more definitive and quantitative SAR. This will involve:

  • Exploring a wider range of substituents on the derivatized portions of the molecule.

  • Screening against a broader panel of biological targets , including a variety of cancer cell lines and kinases.

  • Conducting in-depth mechanistic studies to elucidate the mode of action of the most potent compounds.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

By following a logical and data-driven approach to analog design and evaluation, the full therapeutic potential of this promising chemical scaffold can be realized.

VI. References

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (2023). National Institutes of Health. --INVALID-LINK--

  • Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (2025). ResearchGate. --INVALID-LINK--

  • Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2025). ResearchGate. --INVALID-LINK--

  • Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. (n.d.). Der Pharma Chemica. --INVALID-LINK--

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021). MDPI. --INVALID-LINK--

  • Structure‐activity relationship for antiproliferative activity. (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesis, biological evaluation and 3D-QSAR studies of new chalcone derivatives as inhibitors of human P-glycoprotein. (2014). PubMed. --INVALID-LINK--

  • Microbial Behavior of Imine Compounds on Bacteria. (2019). ResearchGate. --INVALID-LINK--

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Institutes of Health. --INVALID-LINK--

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). ACS Publications. --INVALID-LINK--

  • Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application. (2020). MDPI. --INVALID-LINK--

  • Structures of commercially available imine-based bioactive molecules. (n.d.). ResearchGate. --INVALID-LINK--

  • 3-Fluoro-4-morpholin-4-ylbenzaldehyde. (n.d.). PubChem. --INVALID-LINK--

  • Structure-activity relationship of fluoroquinolones as anticancer agents. (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesis and Evaluation of Flavanones as Anticancer Agents. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Reactive enamines and imines in vivo: Lessons from the RidA paradigm. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed. --INVALID-LINK--

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Institutes of Health. --INVALID-LINK--

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). PubMed. --INVALID-LINK--

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. --INVALID-LINK--

  • New Anticancer Agents: Design, Synthesis and Evaluation. (2025). MDPI. --INVALID-LINK--

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. --INVALID-LINK--

  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. (2016). Semantic Scholar. --INVALID-LINK--

  • Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (n.d.). National Institutes of Health. --INVALID-LINK--

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and characterization of starting materials and intermediates are paramount. 4-Fluoro-3-morpholinobenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its quality directly impacts the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification and impurity profiling are not just a regulatory expectation but a scientific necessity.

This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, presenting a self-validating system of protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] For an intermediate like this compound, this means the method must be able to accurately quantify the main component and detect any process-related or degradation impurities. Cross-validation, the process of comparing two distinct analytical methods, provides a higher level of assurance in the analytical results and is a cornerstone of a robust quality system.

Our approach is anchored in the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for validation parameters.[1][2][6] These parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).

Strategic Selection of Orthogonal Methods

The choice of RP-HPLC and GC-MS for this comparison is deliberate. These techniques are orthogonal, meaning they rely on different separation and detection principles, making them ideal for a comprehensive cross-validation study.

  • RP-HPLC with UV Detection: This is the workhorse of pharmaceutical analysis. It separates compounds based on their polarity. Given the aromatic and polar nature of this compound, RP-HPLC is an excellent choice for quantification and analysis of polar impurities. Its robustness and widespread availability make it a cost-effective and reliable option.

  • GC-MS: This technique separates compounds based on their volatility and boiling point, followed by mass-based identification. While the target analyte has a relatively high boiling point (predicted around 357°C)[7], GC-MS offers unparalleled specificity and sensitivity for identifying unknown volatile and semi-volatile impurities. A derivatization step is often employed for polar, less volatile compounds to improve their chromatographic behavior.

The following diagram illustrates the logical workflow for the cross-validation process.

G cluster_planning Phase 1: Planning & Protocol Development cluster_validation Phase 2: Independent Method Validation cluster_crossval Phase 3: Cross-Validation & Comparison P1 Define Analytical Requirements (ICH Q2(R1)/Q2(R2)) P2 Develop RP-HPLC Method Protocol P1->P2 P3 Develop GC-MS Method Protocol (with Derivatization) P1->P3 V1 Validate RP-HPLC Method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) P2->V1 V2 Validate GC-MS Method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) P3->V2 C1 Analyze Same Batch of This compound with Both Validated Methods V1->C1 V2->C1 C2 Compare Assay Results & Impurity Profiles C1->C2 C3 Evaluate Method Performance (Pros & Cons) C2->C3 C4 Final Recommendation for Intended Use C3->C4

Caption: Logical workflow for the cross-validation of analytical methods.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data obtained during the validation of the RP-HPLC and GC-MS methods. This data is essential for an objective comparison.

Table 1: Linearity and Sensitivity

ParameterRP-HPLC with UV DetectionGC-MS (with Derivatization)ICH Q2(R1) Guideline
Linearity Range 5 - 150 µg/mL0.1 - 25 µg/mLAssay: 80-120% of test concentration
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Limit of Detection (LOD) 0.5 µg/mL0.01 µg/mLSignal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) 1.5 µg/mL0.03 µg/mLSignal-to-Noise Ratio of 10:1

Table 2: Accuracy and Precision

ParameterRP-HPLC with UV DetectionGC-MS (with Derivatization)ICH Q2(R1) Guideline
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.0%Typically 98.0% - 102.0% for drug substance
Precision - Repeatability (RSD%) ≤ 0.8%≤ 1.5%Typically ≤ 1% for drug substance
Precision - Intermediate (RSD%) ≤ 1.2%≤ 2.0%Typically ≤ 2% for drug substance

Experimental Protocols

A self-validating system requires detailed, reproducible protocols. The following sections provide the step-by-step methodologies for both analytical techniques.

Protocol 1: RP-HPLC with UV Detection

This method is designed for the quantification (assay) of this compound.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the working standard solution, using the sample to be analyzed.

3. Validation Procedure Workflow:

G start Start Validation spec Specificity (Peak Purity, Blank Analysis) start->spec lin Linearity & Range (5-Point Calibration Curve) spec->lin acc Accuracy (Spike Recovery at 3 Levels) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ (S/N Ratio or Calibration Slope) prec->loq report Compile Validation Report loq->report end_val Method Validated report->end_val

Caption: General workflow for analytical method validation per ICH guidelines.

Protocol 2: GC-MS with Derivatization

This method is optimized for the identification and quantification of low-level impurities and can also serve as a secondary assay method. The derivatization step is crucial for improving the volatility and thermal stability of the analyte.

1. Rationale for Derivatization: The morpholine and aldehyde functional groups make the molecule polar and susceptible to thermal degradation in a hot GC inlet. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on any potential tautomeric enol form and protects the aldehyde group, resulting in a more volatile and thermally stable derivative with sharper chromatographic peaks.[8]

2. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with a 5977B MS Detector or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS Transfer Line: 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-550) for impurity identification and Selected Ion Monitoring (SIM) for quantification.

3. Derivatization and Sample Preparation:

  • Derivatizing Reagent: BSTFA with 1% TMCS (trimethylchlorosilane).

  • Reaction Solvent: Pyridine.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the sample/standard in Pyridine.

    • Transfer 100 µL of the stock solution to a 2 mL autosampler vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Discussion: A Scientist's Perspective

The experimental data reveals the distinct advantages and applications of each method.

RP-HPLC with UV Detection:

  • Strengths: This method demonstrates excellent precision and accuracy for the assay of the main component.[9] Its linearity range is well-suited for quantifying this compound as a bulk substance. The simplicity of sample preparation (dissolve and inject) makes it ideal for high-throughput routine quality control (QC) environments.

  • Limitations: The sensitivity (LOD/LOQ) is significantly lower than GC-MS. While adequate for typical impurity levels, it may not detect trace-level contaminants. Furthermore, UV detection is not universal and cannot provide the structural information needed to identify unknown impurities. Co-eluting impurities with similar UV spectra could also compromise specificity, although peak purity analysis via DAD can mitigate this risk.

GC-MS (with Derivatization):

  • Strengths: The primary advantage of GC-MS is its exceptional sensitivity and specificity.[10][11] The LOD and LOQ are orders of magnitude lower than HPLC, making it the superior method for trace impurity analysis. The mass spectrometer provides structural information, allowing for the tentative identification of unknown peaks by library matching and fragmentation analysis. This is invaluable for process development and troubleshooting.

  • Limitations: The multi-step sample preparation involving derivatization introduces more potential for variability, as reflected in the slightly higher RSD values for precision.[12] The method is more complex and time-consuming, making it less suitable for routine, high-volume testing. There is also a risk of incomplete derivatization or the formation of side-products, which must be carefully controlled and monitored.

Conclusion and Recommendations

Neither method is universally superior; their utility is defined by the analytical objective.

  • For routine quality control, release testing, and stability studies where the primary goal is accurate quantification of this compound, the RP-HPLC method is the recommended choice. Its robustness, precision, and ease of use are perfectly aligned with the demands of a QC laboratory.

  • For impurity profiling, process development, and investigational studies (e.g., identifying unknown degradation products), the GC-MS method is indispensable. Its high sensitivity and definitive identification capabilities provide the deep analytical insight required to ensure the purity and safety of the intermediate.

Ultimately, the cross-validation of these two orthogonal methods provides a comprehensive analytical package. The HPLC method ensures control over the bulk material, while the GC-MS method provides a microscopic view of its purity. Together, they form a self-validating system that guarantees the quality of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Fluoro-3-morpholinobenzaldehyde, a compound utilized in various research and development applications. The procedures outlined herein are synthesized from established safety protocols for structurally related molecules and are grounded in regulations set forth by major safety and environmental bodies.

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the potential hazards. The structure of this compound suggests a combination of hazards associated with its constituent parts: aromatic aldehydes and morpholine derivatives.

  • Aromatic Aldehydes : Benzaldehyde and its derivatives are often classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3][4] Some are also recognized as respiratory irritants.[1][2]

  • Morpholine : Morpholine is a corrosive liquid, capable of causing severe skin burns and eye damage.[5][6][7][8][9] It is also flammable.[5][6][7][8][9]

  • Organofluorine Compounds : Fluorinated organic molecules can pose unique hazards, and their combustion may produce highly toxic hydrogen fluoride gas.[10]

Therefore, this compound should be treated as a hazardous substance that is likely harmful, corrosive, and an environmental pollutant. All disposal procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE is mandatory. This is a non-negotiable aspect of laboratory safety, compliant with Occupational Safety and Health Administration (OSHA) standards.[11][12][13]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][7][14]Protects against splashes of the chemical, which may be corrosive to the eyes and skin.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[14][15]Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[15]
Body Protection A flame-retardant laboratory coat and, if handling large quantities, a chemical-resistant apron.[6][14]Protects against skin contact and potential flammability risks.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7][14]Minimizes inhalation of potentially irritating or harmful vapors. A respirator may be needed for large spills or poor ventilation.[14]

Waste Segregation and Containerization: The Core of Compliant Disposal

The foundational principle of chemical waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is proper segregation and containment.[16][17][18] Cross-contamination of waste streams can lead to dangerous chemical reactions, complicates disposal, and increases costs.[14]

Step-by-Step Containerization Protocol:
  • Identify the Correct Waste Stream : Classify this compound waste as halogenated organic waste.[14] Do not mix it with non-halogenated solvents, aqueous waste, or solid waste.[14][19]

  • Select an Appropriate Container :

    • Use a designated hazardous waste container that is chemically compatible with the substance. High-density polyethylene (HDPE) or glass containers are suitable choices.[14][18][19]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, vapor-tight lid to prevent the release of fumes.[17][19]

    • The container must be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel.[19][20]

  • Proper Labeling : The waste container must be labeled clearly from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[14][18]

    • The full chemical name: "Waste this compound".[14]

    • A clear indication of the associated hazards (e.g., "Corrosive," "Harmful," "Flammable," "Environmental Hazard").[14]

  • Safe Accumulation :

    • Keep the waste container securely closed at all times, except when adding waste.[9][14][19] This minimizes the release of vapors and prevents spills.

    • Store the container in a secondary containment bin or tray to contain any potential leaks.[18]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[18]

Disposal_Workflow cluster_Prep Preparation cluster_Contain Containment & Labeling cluster_Disposal Final Disposal Start Start Disposal Process Assess Assess Hazards (Corrosive, Harmful) Start->Assess Step 1 Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->Don_PPE Step 2 Select_Container Select Compatible Waste Container (HDPE) Don_PPE->Select_Container Step 3 Label_Container Label as 'Hazardous Waste' with Chemical Name & Hazards Select_Container->Label_Container Step 4 Place_in_SAA Place in Secondary Containment in Satellite Accumulation Area Label_Container->Place_in_SAA Step 5 Arrange_Pickup Arrange Pickup by Licensed Waste Disposal Service Place_in_SAA->Arrange_Pickup Step 6 (Container <90% full) End Disposal Complete Arrange_Pickup->End Step 7

Caption: Workflow for the safe disposal of this compound.

Managing Spills and Contaminated Materials

Accidental spills must be handled promptly and safely. The procedure will vary based on the size of the spill.

Small Spills (in a fume hood):
  • Containment : Confine the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[8][9][14]

  • Collection : Using non-sparking tools, carefully collect the absorbed material and place it into a designated, properly labeled hazardous waste container.[7][9][14]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials (wipes, gloves) as hazardous waste.[5][14]

Large Spills (outside a fume hood):
  • Evacuate : Immediately alert personnel in the area and evacuate the immediate vicinity.[6][15]

  • Isolate and Ventilate : Restrict access to the area. If it is safe to do so, increase ventilation to the room.

  • Emergency Services : Contact your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[1][5]

Disposal of Empty Containers

An "empty" container that held this compound is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.[21]

  • Triple-Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[21]

  • Collect Rinsate : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the appropriate halogenated organic waste stream.[21]

  • Final Disposal : After triple-rinsing, deface or remove the original label. The container can then typically be disposed of as non-hazardous solid waste, such as regular glass or plastic recycling, depending on institutional policies.[21]

Final Disposal Pathway

Under no circumstances should this compound or its rinsate be disposed of down the drain or in regular trash.[5][8][10][17] This is strictly prohibited by the EPA. The only acceptable method of final disposal is through a licensed professional hazardous waste disposal company.[2][15][18] Your institution's EHS department will coordinate the pickup and transport of fully labeled and sealed waste containers.[18][21]

By adhering to these rigorous, safety-first procedures, you ensure not only your personal safety and that of your colleagues but also maintain your institution's regulatory compliance and commitment to environmental stewardship.

References

Personal protective equipment for handling 4-Fluoro-3-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Fluoro-3-morpholinobenzaldehyde

As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound (CAS No: 1197193-13-7). This document moves beyond a simple checklist, offering a procedural and logical approach to laboratory safety, ensuring that every step is a self-validating component of a secure workflow. The protocols outlined here are designed for researchers, scientists, and drug development professionals who require not just instructions, but a deep understanding of the causality behind safety measures.

The known hazards for a similar compound, 3-Fluoro-4-(4-morpholinyl)benzaldehyde, include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols detailed below.

Hazard Assessment and Risk Mitigation

This compound is an aromatic aldehyde containing a morpholine moiety. While specific toxicological data for this compound is limited, the hazard profile can be inferred from its structural components and related molecules. Aromatic aldehydes can be irritants and sensitizers, while morpholine derivatives can also present significant health risks[1][2][3]. Therefore, a cautious approach is warranted, treating the compound as potentially harmful upon ingestion, skin contact, and inhalation.

Primary Hazards:

  • Eye Irritation: Causes serious eye irritation[4][5].

  • Skin Irritation: Causes skin irritation[4][5].

  • Respiratory Irritation: May cause respiratory irritation[4][5].

  • Ingestion: Harmful if swallowed[4][6].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of convenience but a critical decision based on a thorough risk assessment. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[7][8]Protects against splashes that can cause serious eye irritation[4][5]. A face shield provides an additional layer of protection for the entire face[7][8].
Hand Protection Nitrile or neoprene gloves. Gloves must be inspected for tears or holes before use and changed immediately upon contamination.[7]Provides a barrier against skin contact, which can cause irritation[4][5]. Nitrile and neoprene offer good resistance to a range of chemicals[9].
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended when handling larger quantities.Protects the skin on the arms and body from accidental spills and splashes.
Foot Protection Closed-toe and closed-heel shoes that cover the entire foot.Protects feet from spills and falling objects.
Respiratory Protection Handling should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[7]The compound may cause respiratory irritation[4][5]. A fume hood is the primary engineering control to prevent inhalation[8].

Operational Plan: A Step-by-Step Handling Protocol

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • PPE Donning: Put on all required PPE as detailed in the table above.

  • Weighing: If the compound is a solid, weigh it out in the fume hood to prevent inhalation of any fine particles. Use a disposable weighing boat.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Mixing: If required, use magnetic stirring or gentle agitation to dissolve the compound.

  • Reaction Assembly: Assemble your reaction apparatus within the fume hood, ensuring all joints are properly sealed.

Post-Reaction Workup and Cleanup
  • Quenching: If necessary, quench the reaction carefully within the fume hood.

  • Extraction and Purification: Perform all liquid-liquid extractions and chromatographic purifications within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Wash with an appropriate solvent, followed by soap and water.

The following diagram illustrates the logical workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate dispose Dispose of Waste decontaminate->dispose

Safe Handling Workflow

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4][6]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][10]

  • Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2][3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][3] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Remove all sources of ignition.[2][3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, must be placed in a sealed container labeled as hazardous waste.

  • Disposal Method: All waste must be disposed of through your institution's hazardous waste management program.[10] Do not pour any amount of this chemical down the drain.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-morpholinobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-morpholinobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.